Technical Documentation Center

1-(2-Methoxyphenyl-piperazine) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyphenyl-piperazine)
  • CAS: 10093-96-6

Core Science & Biosynthesis

Foundational

What is the CAS number for 1-(2-Methoxyphenyl-piperazine)?

Technical Monograph: 1-(2-Methoxyphenyl)piperazine (2-MPP) Part 1: Identity & Physicochemical Profile 1.1 Core Identification The primary subject of this guide is the free base form of 1-(2-Methoxyphenyl)piperazine. Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Methoxyphenyl)piperazine (2-MPP)

Part 1: Identity & Physicochemical Profile

1.1 Core Identification The primary subject of this guide is the free base form of 1-(2-Methoxyphenyl)piperazine. Researchers must distinguish between the free base (often used as a nucleophile in further synthesis) and the hydrochloride salt (used for pharmacological assays due to solubility).

ParameterData
CAS Number (Free Base) 35386-24-4
CAS Number (HCl Salt) 5464-78-8
IUPAC Name 1-(2-Methoxyphenyl)piperazine
Common Abbreviations 2-MPP, o-MPP, 2-MeOPP
Molecular Formula

Molecular Weight 192.26 g/mol
SMILES COc1ccccc1N2CCNCC2

1.2 Physical Properties

  • Appearance: The free base is typically a colorless to pale yellow oil or low-melting solid. The hydrochloride salt presents as a white crystalline powder.[1]

  • Boiling Point (Base): ~130–135 °C at 0.5 mmHg (Predicted/Analogous).

  • Melting Point (HCl Salt): 218–219 °C [Ref 1].[1]

  • Solubility: The free base is soluble in organic solvents (DCM, Ethyl Acetate, Methanol). The HCl salt is soluble in water and DMSO.

Part 2: Synthetic Pathways & Process Chemistry

2.1 Strategic Route Selection While direct nucleophilic aromatic substitution (


) of 1-chloro-2-methoxybenzene with piperazine is theoretically possible, it is kinetically challenging due to the electron-donating effect of the methoxy group, which deactivates the ring toward nucleophilic attack.

Therefore, the Cyclization Route (reacting 2-methoxyaniline with bis(2-chloroethyl)amine) is the preferred laboratory method. It relies on the nucleophilicity of the aniline nitrogen rather than the electrophilicity of the anisole ring.

2.2 Protocol: Cyclization Synthesis (The "One-Pot" Approach) Rationale: This protocol utilizes high-boiling ether solvents to drive the alkylation of the aniline nitrogen, forming the piperazine ring in a single step.

Reagents:

  • 2-Methoxyaniline (Anisidine) [1.0 equiv]

  • Bis(2-chloroethyl)amine Hydrochloride [1.0 equiv][2]

  • Solvent: Diethylene glycol monomethyl ether (Diglyme) or n-Butanol.

  • Base:

    
     (if using free amine) or excess aniline (historical).
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-methoxyaniline (e.g., 3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol).

  • Solvation: Add diethylene glycol monomethyl ether (0.75 mL per mmol).

  • Reaction: Heat the mixture to 150 °C for 12 hours. Note: High temperature is required to overcome the activation energy for the second alkylation step that closes the ring.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2]

    • Dilute with Methanol.

    • Add Diethyl Ether to precipitate the crude hydrochloride salt.[2]

    • Validation: If a precipitate fails to form, the reaction may be incomplete, or the solution is too dilute.

  • Purification: Recrystallize the precipitate from Ethanol/Ether to obtain high-purity 2-MPP·HCl.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Methoxyaniline + Bis(2-chloroethyl)amine HCl Process1 Thermal Cyclization (150°C, 12h, Diglyme) Start->Process1 Check1 TLC Monitoring (Disappearance of Aniline) Process1->Check1 Check1->Process1 Incomplete Workup Precipitation (MeOH / Et2O addition) Check1->Workup Complete Product Product Isolation 2-MPP HCl Salt Workup->Product

Figure 1: Cyclization synthesis workflow for 2-MPP hydrochloride.

Part 3: Pharmacological Significance

3.1 The Arylpiperazine "Privileged Scaffold" 2-MPP is not just a chemical reagent; it is a pharmacophore found in numerous psychoactive drugs. The 2-methoxy substituent provides specific steric and electronic properties that favor binding to Serotonin (5-HT) receptors.

3.2 Receptor Profile

  • 5-HT1A Receptor: 2-MPP acts as a ligand with high affinity.[3] Depending on the attached "tail" (the substituent at the N4 position), it can function as a partial agonist or antagonist.

  • Alpha-1 Adrenergic Receptor: It possesses significant antagonistic activity at

    
    -adrenoceptors, which contributes to the hypotensive side effects of drugs containing this moiety (e.g., Urapidil).
    

3.3 Metabolic Context 2-MPP is a known active metabolite of several drugs. Understanding its presence is critical for pharmacokinetic (PK) profiling.

  • Urapidil: Antihypertensive (Alpha-1 antagonist / 5-HT1A agonist).

  • Enciprazine: Anxiolytic (Non-benzodiazepine).

  • Dropropizine: Antitussive.

3.4 Pharmacological Interaction Map

PharmaMap Core 1-(2-Methoxyphenyl)piperazine (2-MPP) HT1A 5-HT1A Receptor (Partial Agonist/Antagonist) Core->HT1A High Affinity Binding Alpha1 Alpha-1 Adrenergic (Antagonist) Core->Alpha1 Off-Target Binding Urapidil Parent Drug: Urapidil Urapidil->Core Metabolic Cleavage Enciprazine Parent Drug: Enciprazine Enciprazine->Core Metabolic Cleavage

Figure 2: Metabolic origin and receptor binding profile of 2-MPP.

Part 4: Analytical Characterization

To validate the synthesis of 2-MPP, the following spectral data should be observed.

4.1 Proton NMR (


-NMR, 400 MHz, 

)
  • Aromatic Region (6.8 – 7.1 ppm): A multiplet integrating to 4 protons (Ar-H). The ortho-substitution creates a distinct splitting pattern compared to para-isomers.

  • Methoxy Group (3.85 ppm): A sharp singlet integrating to 3 protons (

    
    ). This is the diagnostic signal for the specific isomer.
    
  • Piperazine Ring (2.8 – 3.1 ppm): Two sets of triplets or broad multiplets.

    • ~3.0-3.1 ppm: 4H adjacent to the aromatic nitrogen (deshielded).

    • ~2.8-2.9 ppm: 4H adjacent to the secondary amine.

4.2 Mass Spectrometry (ESI-MS)

  • Target Ion:

    
    
    
  • Expected m/z: 193.13

  • Interpretation: A clean peak at 193.1 confirms the molecular weight of the free base.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.[4]

Handling Protocols:

  • PPE: Neoprene or Nitrile gloves are mandatory. The free base is corrosive to tissue; splashes can cause irreversible eye damage.

  • Storage: Store under inert gas (Nitrogen/Argon). Piperazines can absorb

    
     from the air to form carbamates over time.
    
  • Spill Cleanup: Neutralize with weak acid (citric acid) before absorbing with inert material.

References

  • Paudel, S., et al. (2016).[2] "Benzoxazole derivatives as novel 5-HT3 receptor antagonists." Bioorganic & Medicinal Chemistry, 24(21), 5546-5555.[2] (Source for synthesis protocol and HCl salt melting point).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 37605, 1-(2-Methoxyphenyl)piperazine.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Methoxyphenyl)piperazine hydrochloride.[5][2][6]

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central 5-HT1A receptor ligands." Journal of Medicinal Chemistry, 37(17), 2754-2760.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine (MPP): Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)piperazine (MPP), a versatile molecule with significant applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)piperazine (MPP), a versatile molecule with significant applications in medicinal chemistry and pharmacology. As a key structural motif in numerous centrally acting agents, a thorough understanding of its properties is crucial for researchers in drug discovery and development. This document delves into its molecular structure, chemical formula, synthesis, analytical characterization, and pharmacological significance, offering field-proven insights and detailed experimental protocols.

Core Molecular Attributes of 1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine, also known as o-methoxyphenylpiperazine or 2-MeOPP, is a chemical compound belonging to the arylpiperazine class. Its structure is characterized by a piperazine ring linked to a methoxy-substituted phenyl group at the ortho position.

Molecular Structure and Formula

The fundamental identity of MPP is defined by its molecular structure and chemical formula.

  • Chemical Formula: C₁₁H₁₆N₂O[1]

  • Molecular Weight: 192.26 g/mol [2]

  • IUPAC Name: 1-(2-methoxyphenyl)piperazine[2]

  • CAS Number: 35386-24-4[2]

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the second carbon, which is attached to one of the nitrogen atoms of a piperazine ring. This specific arrangement of atoms is responsible for its characteristic chemical and pharmacological properties.

Caption: 2D representation of the molecular structure of 1-(2-Methoxyphenyl)piperazine.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is fundamental for its application in research and development.

Physical Properties
PropertyValueSource
AppearancePale yellow to colorless liquid or crystalline solid[1]
Melting Point35-40 °C (lit.)[3]
Boiling Point130-133 °C at 0.1 mmHg (lit.)[3]
Density1.095 g/mL at 25 °C (lit.)[3]
Refractive Indexn20/D 1.575 (lit.)[3]
SolubilitySlight in water, good in organic solvents like ethanol, DMSO, chloroform.[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of MPP.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of MPP shows characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methylene protons of the piperazine ring.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H, C-N, C-O, and aromatic C=C stretching vibrations.[2]

  • Mass Spectrometry (MS): The mass spectrum of MPP typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2]

Synthesis and Purification Methodologies

The synthesis of 1-(2-Methoxyphenyl)piperazine can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the condensation of ortho-methoxyaniline with bis(2-chloroethyl)amine.

General Synthesis Workflow

Synthesis of 1-(2-Methoxyphenyl)piperazine start Starting Materials: - o-Methoxyaniline - Bis(2-chloroethyl)amine HCl - Base (e.g., K₂CO₃) - Solvent (e.g., n-Butanol) reaction Condensation Reaction (Heating under reflux) start->reaction workup Reaction Work-up: - Cooling - Filtration - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 1-(2-Methoxyphenyl)piperazine purification->product Role of MPP in Drug Development cluster_0 MPP Scaffold cluster_1 Pharmacological Properties cluster_2 Therapeutic Applications MPP 1-(2-Methoxyphenyl)piperazine (Core Structure) Receptor_Binding High Affinity for 5-HT & α₁ Receptors MPP->Receptor_Binding CNS_Penetration Favorable Blood-Brain Barrier Permeability MPP->CNS_Penetration Antipsychotics Antipsychotics Receptor_Binding->Antipsychotics Antidepressants Antidepressants Receptor_Binding->Antidepressants Anxiolytics Anxiolytics Receptor_Binding->Anxiolytics

Sources

Foundational

The Pharmacological Profile of 1-(2-Methoxyphenyl)piperazine: A Technical Guide for Researchers

Foreword: Unveiling the Complexity of a Core Pharmacophore 1-(2-Methoxyphenyl)piperazine (1-MPP) represents a foundational scaffold in contemporary neuropharmacology. Frequently encountered as a significant metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Complexity of a Core Pharmacophore

1-(2-Methoxyphenyl)piperazine (1-MPP) represents a foundational scaffold in contemporary neuropharmacology. Frequently encountered as a significant metabolite of several clinically important atypical antipsychotics and a key synthetic intermediate, its intrinsic pharmacological activities warrant a detailed and nuanced examination.[1][2] This technical guide moves beyond a cursory overview to provide drug development professionals, researchers, and scientists with an in-depth understanding of 1-MPP's receptor interaction profile, functional consequences, and metabolic context. Our objective is to present a cohesive narrative grounded in experimental evidence, elucidating the causal relationships that define the pharmacological identity of this deceptively simple molecule. By understanding the inherent properties of this core moiety, we can better anticipate the polypharmacology of parent drugs and guide the design of next-generation therapeutics with improved selectivity and safety profiles.

I. Receptor Binding Affinity Profile: A Multi-Target Landscape

The pharmacological activity of any compound is fundamentally dictated by its affinity for various molecular targets. For 1-MPP, this landscape is dominated by interactions with serotonergic and dopaminergic receptor systems, with notable affinity for adrenergic receptors as well. Radioligand binding assays, which measure the displacement of a specific radiolabeled ligand from a receptor by the test compound, are the gold standard for quantifying these interactions. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a stronger interaction.

Serotonin Receptor Interactions

1-MPP exhibits a pronounced affinity for several serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT1A receptor.[3] This interaction is a defining characteristic of its pharmacological profile. Derivatives of 1-MPP have been extensively explored for their potent 5-HT1A receptor binding, often in the nanomolar range.[4][5] While its affinity for other 5-HT receptors is generally lower, it is not insignificant, contributing to a complex serotonergic profile.

Dopamine Receptor Interactions

The interaction of 1-MPP with dopamine receptors is more moderate compared to its high affinity for 5-HT1A receptors. However, it does exhibit binding to D2-like dopamine receptors (D2, D3, and D4). This dopaminergic activity is a critical consideration, particularly when evaluating the overall pharmacological effect of parent drugs that metabolize to 1-MPP. A study evaluating a series of 1-(2-methoxyphenyl)piperazine derivatives reported Ki values for the D2 dopamine receptor, highlighting the relevance of this target.[6]

Adrenergic Receptor Interactions

1-MPP and its analogues also demonstrate notable affinity for α1-adrenergic receptors.[7] This off-target binding can contribute to the side-effect profile of drugs that form 1-MPP as a metabolite, such as orthostatic hypotension. Structure-activity relationship studies have been conducted on 1-MPP derivatives to reduce this α1-adrenergic affinity while maintaining high 5-HT1A affinity.[7]

Quantitative Summary of Binding Affinities

The following table summarizes the reported binding affinities (Ki) of 1-(2-Methoxyphenyl)piperazine and its closely related derivatives for key neurotransmitter receptors. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand used).

Receptor SubtypeLigandKi (nM)Source
Serotonin
5-HT1ADerivative of 1-MPP0.12-0.63[4]
5-HT1ADerivative of 1-MPP1.2[5]
5-HT1ADerivative of 1-MPP21.3[5]
5-HT1A8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin0.60[8]
5-HT2A8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin8[8]
5-HT71-[2-(4-Methoxyphenyl)phenyl]piperazine2.6[9]
Dopamine
D21-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine54[6]
D3(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide0.5[10]
D2L(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide76.4[10]
Adrenergic
α1NAN-190 (a 1-MPP derivative)0.8[7]

II. Functional Activity Profile: From Binding to Biological Response

Binding affinity alone does not tell the whole story. It is crucial to determine the functional consequence of this binding – whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response). This is assessed through functional assays that measure downstream signaling events following receptor engagement.

Serotonin 5-HT1A Receptor Functionality

At the 5-HT1A receptor, 1-MPP has been characterized as a partial agonist.[3] This means it can both stimulate the receptor, albeit to a lesser extent than the endogenous ligand serotonin, and competitively block the binding of full agonists. The partial agonist activity at 5-HT1A receptors is a key contributor to the potential anxiolytic and antidepressant effects observed with some arylpiperazine drugs.

Dopamine Receptor Functionality

Evidence suggests that 1-MPP acts as a blocker of dopaminergic receptors in the brain.[11] This antagonist activity at dopamine receptors, particularly D2, is a hallmark of many antipsychotic drugs. The ability of 1-MPP to increase homovanillic acid (HVA) concentrations in the brain, a marker of dopamine turnover, further supports its role as a dopamine receptor antagonist.[11]

Quantitative Summary of Functional Activity

The following table presents available data on the functional activity of 1-MPP and its derivatives, including half-maximal effective/inhibitory concentrations (EC50/IC50) and maximum effect (Emax).

ReceptorLigandAssay TypeFunctional ActivityEC50/IC50 (µM)Emax (%)Source
Serotonin
5-HT1A1-MPPConditioned Avoidance ResponsePartial Agonist-~70[3]
5-HT1ADerivative of 1-MPPAntagonist ActivityAntagonist0.043-[8]
Dopamine
D2/D3Various 1-MPP derivativescAMP InhibitionPartial Agonist--[12]

III. Metabolic Profile: The Journey from Parent Drug to Active Metabolite

1-MPP is a prominent metabolite of several arylpiperazine-containing drugs, most notably some atypical antipsychotics.[11] Its formation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding this metabolic pathway is crucial for predicting drug-drug interactions and explaining inter-individual variability in drug response.

CYP450-Mediated Metabolism

The biotransformation of many atypical antipsychotics involves N-dealkylation, a reaction catalyzed predominantly by CYP3A4 and, to a lesser extent, CYP2D6.[13][14][15] This process cleaves the side chain from the piperazine nitrogen, yielding 1-aryl-piperazine metabolites, including 1-MPP. For instance, the metabolism of aripiprazole involves both CYP3A4 and CYP2D6.[16] The formation of 1-(2,3-dichlorophenyl)piperazine from aripiprazole via CYP3A4-mediated N-dealkylation has been documented.[11] While the direct pathway to 1-MPP from specific parent drugs is less explicitly detailed in single sources, the general mechanism of CYP-mediated N-dealkylation of arylpiperazine antipsychotics is well-established.[11][13]

The activity of these CYP enzymes is subject to genetic polymorphisms and can be inhibited or induced by co-administered drugs, leading to significant variations in the plasma concentrations of both the parent drug and its metabolites, including 1-MPP.

Pharmacokinetics (ADME)

While a comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profile specifically for 1-MPP is not extensively documented in single sources, studies on related 2-(methoxy)phenylpiperazine dopamine D2 ligands provide some insights. These studies highlight the importance of lipophilicity in processes like blood-brain barrier permeability and plasma protein binding.[17] Given its formation from systemically administered drugs, 1-MPP is expected to be distributed throughout the body, including the central nervous system where it can exert its pharmacological effects.

IV. Experimental Methodologies: A Practical Guide

To empower researchers in this field, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the pharmacological profile of compounds like 1-MPP.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a competitive binding assay to determine the Ki of a test compound for a specific G-protein coupled receptor (GPCR).

Principle: This assay measures the ability of a non-labeled test compound to displace a specific radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with the human 5-HT1A receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled ligand for the receptor (to saturate all specific binding sites).

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 1-MPP).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Workflow for a typical radioligand binding assay.

cAMP Functional Assay for G-Protein Coupled Receptors

This protocol describes a method to determine the functional activity (agonist or antagonist) of a test compound at Gi/o- or Gs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Gi/o-coupled receptors (like 5-HT1A) inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP. This assay quantifies these changes in response to a test compound.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the receptor of interest in a suitable medium.

    • Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Compound Treatment:

    • For Agonist Testing:

      • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add varying concentrations of the test compound.

    • For Antagonist Testing:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., its EC80).

  • Incubation:

    • Incubate the plate at 37°C for a specified time to allow for receptor stimulation and cAMP production/inhibition.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Detect cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit, following the manufacturer's instructions.

  • Data Analysis:

    • For Agonist Testing: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

    • For Antagonist Testing: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.

G cluster_Gi Gi/o-Coupled Receptor (e.g., 5-HT1A) cluster_Gs Gs-Coupled Receptor (for comparison) Agonist_Gi Agonist (e.g., 1-MPP) Receptor_Gi 5-HT1A Receptor Agonist_Gi->Receptor_Gi inhibits G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi inhibits AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs stimulates G_protein_Gs Gs Protein Receptor_Gs->G_protein_Gs stimulates AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs stimulates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs

Caption: Signaling pathways for Gi/o- and Gs-coupled receptors in a cAMP assay.

V. Conclusion and Future Directions

1-(2-Methoxyphenyl)piperazine is a pharmacologically active molecule with a complex receptor interaction profile, characterized by high affinity for 5-HT1A receptors and moderate affinity for dopamine and adrenergic receptors. Its functional activity as a partial agonist at 5-HT1A receptors and an antagonist at dopamine receptors underscores its significance in the overall pharmacological effects of parent drugs that are metabolized to this compound.

For researchers in drug development, a thorough understanding of the pharmacological profile of 1-MPP is not merely academic. It provides a critical framework for:

  • Predicting the polypharmacology and potential side effects of new chemical entities containing the arylpiperazine scaffold.

  • Interpreting inter-individual differences in drug response , which may be attributable to variations in the metabolic conversion to 1-MPP.

  • Guiding the rational design of more selective ligands by identifying the structural determinants of binding to off-target receptors.

Future research should focus on obtaining a more complete ADME profile of 1-MPP itself and further elucidating the specific contributions of this metabolite to the therapeutic efficacy and adverse effect profiles of its various parent drugs in clinical settings. Such knowledge will undoubtedly contribute to the development of safer and more effective treatments for a range of neuropsychiatric disorders.

References

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 1-(2-Methoxyphenyl)piperazine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Abstract 1-(2-Methoxyphenyl)piperazine hydrochloride (2-MeOPP HCl) is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a vast class of serotonin (5-HT) receptor ligands. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Methoxyphenyl)piperazine hydrochloride (2-MeOPP HCl) is a "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a vast class of serotonin (5-HT) receptor ligands. Its structural motif—an aryl ring attached to a basic piperazine nitrogen—mimics the indole ethylamine core of serotonin, granting it high affinity for 5-HT1A, 5-HT2A, and α1-adrenergic receptors. This guide details the handling, activation (free-basing), and synthetic utility of 2-MeOPP HCl, specifically focusing on N-alkylation and epoxide-opening protocols used to synthesize blockbuster drugs like Urapidil and Enciprazine .

Chemical Profile & Handling

Physicochemical Properties
PropertySpecification
CAS Number 5464-78-8
Formula C₁₁H₁₆N₂O[1][2] · HCl
MW 228.72 g/mol
Appearance White to off-white crystalline powder
Solubility Water (>50 mg/mL), Methanol, DMSO; Sparingly soluble in cold Ethanol
pKa ~9.8 (Piperazine secondary amine)
Stability Hygroscopic. Store desiccated at RT. The free base is oxidation-sensitive.
The "Activation" Step: Salt vs. Free Base

Commercially available 2-MeOPP is supplied as the hydrochloride salt to prevent oxidation and improve shelf life. However, the protonated nitrogen is non-nucleophilic.

  • Critical Insight: Attempting nucleophilic substitution (Sɴ2) directly with the salt without sufficient base will result in <5% yield.

  • Strategy: You must either generate the free base in situ (Method A) or isolate the free base prior to reaction (Method B).

Application I: Synthesis of Urapidil Analogs (N-Alkylation)

Context: Urapidil (a sympatholytic antihypertensive) is synthesized by linking 2-MeOPP to a uracil derivative via a propyl chain. This protocol demonstrates the standard Sɴ2 coupling efficiency.

Protocol 1: In Situ Activation and N-Alkylation

Best for: High-throughput synthesis where isolating the oily free base is inconvenient.

Reagents:

  • 1-(2-Methoxyphenyl)piperazine HCl (1.0 equiv)[3]

  • Alkyl Halide (e.g., 3-chloropropyl derivative) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[4]

Step-by-Step Methodology:

  • Salt Neutralization: In a round-bottom flask, suspend 2-MeOPP HCl (10 mmol, 2.29 g) and K₂CO₃ (25 mmol, 3.45 g) in ACN (50 mL).

  • Equilibration: Stir vigorously at room temperature for 30 minutes.

    • Why? This allows the carbonate to deprotonate the piperazine salt, generating the nucleophilic free amine and KCl.

  • Addition: Add the Alkyl Halide (11 mmol) and KI (1 mmol, 166 mg).

    • Mechanism:[5] KI converts alkyl chlorides to more reactive alkyl iodides in situ.

  • Reflux: Heat the mixture to reflux (80-82°C for ACN) under nitrogen atmosphere for 12–18 hours.

  • Monitoring: Check via TLC (System: DCM/MeOH 9:1). The starting piperazine spot (low R_f) should disappear.

  • Workup:

    • Cool to RT and filter off inorganic salts (KCl, excess K₂CO₃).

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in DCM, wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Application II: Synthesis of Enciprazine Analogs (Epoxide Opening)

Context: Many CNS drugs (e.g., Enciprazine) link the arylpiperazine to a lipophilic tail via a hydroxy-propyl linker. This is achieved by reacting 2-MeOPP with an epoxide.

Protocol 2: Epoxide Ring Opening

Best for: Creating beta-hydroxy amine linkers without leaving groups.

Reagents:

  • 2-MeOPP Free Base (prepared via extraction) or HCl salt + Et₃N

  • Target Epoxide (e.g., glycidyl ether derivative) (1.0 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol

Step-by-Step Methodology:

  • Preparation: If starting with HCl salt, dissolve 2-MeOPP HCl (10 mmol) in water (10 mL), basify with 2M NaOH to pH 12, and extract with DCM. Dry and evaporate to get the Free Base (clear/yellowish oil).

  • Reaction Setup: Dissolve the 2-MeOPP Free Base (10 mmol) and the Epoxide (10 mmol) in IPA (30 mL).

  • Thermodynamics: Heat to reflux (82°C) for 6–10 hours.

    • Note: No additional base is needed if using the isolated free base. The reaction is driven by the relief of ring strain.

  • Regioselectivity: The nucleophilic nitrogen attacks the less substituted carbon of the epoxide (terminal), yielding the secondary alcohol.

  • Purification: Upon cooling, many arylpiperazine derivatives crystallize directly from IPA. If not, add HCl in ether to precipitate the product as a dihydrochloride salt.

Visualizing the Science

Pharmacophore Logic: Why 2-MeOPP?

The diagram below illustrates the "Pharmacophore Mapping" that makes this scaffold so valuable. The protonated nitrogen mimics the primary amine of serotonin, while the methoxy-phenyl group mimics the indole ring, providing specific hydrophobic and electronic interactions in the receptor pocket.

G cluster_0 1-(2-Methoxyphenyl)piperazine Scaffold Aryl 2-Methoxy Phenyl Ring (Hydrophobic/Pi-Stacking) N1 N4 (Aryl-N) (Electronic Modulation) Aryl->N1 Receptor 5-HT1A Receptor Binding Pocket Aryl->Receptor Docking Phe Phenylalanine Residue (Pi-Pi Interaction) Aryl->Phe Pi-Stacking Pip Piperazine Ring (Rigid Spacer) N1->Pip N2 N1 (Basic Amine) (Protonation Site) Pip->N2 N2->Receptor Docking Asp Aspartate Residue (Ionic Bond) N2->Asp Ionic Interaction (+/-)

Figure 1: Pharmacophore mapping of 2-MeOPP against the 5-HT1A receptor binding pocket.

Synthesis Workflow: From Salt to Drug

This flow demonstrates the critical decision points in the synthesis of Urapidil-like compounds.

Workflow Start Start: 2-MeOPP HCl Salt Decision Choose Activation Method Start->Decision MethodA Method A: In Situ (K2CO3 / ACN) Decision->MethodA One-Pot MethodB Method B: Isolation (NaOH Wash -> Oil) Decision->MethodB Clean Start Reactant Add Electrophile (Alkyl Halide or Epoxide) MethodA->Reactant MethodB->Reactant Reaction Reaction (Reflux 6-18h) Reactant->Reaction Check QC Check (TLC/HPLC) Reaction->Check Check->Reaction Incomplete Purify Purification (Salt Formation or Column) Check->Purify Complete Final Final API (e.g., Urapidil) Purify->Final

Figure 2: Decision workflow for incorporating 2-MeOPP HCl into API synthesis.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical markers should be verified.

  • ¹H NMR (DMSO-d₆):

    • Aromatic Protons: Multiplet at δ 6.8–7.0 ppm (4H, characteristic of 1,2-disubstitution).

    • Methoxy Group: Singlet at δ 3.78 ppm (3H).

    • Piperazine Protons: Two multiplets at δ 2.9–3.2 ppm. Note: In the HCl salt, these shift downfield compared to the free base.

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: ACN:Water (0.1% TFA) gradient 10% -> 90%.

    • Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

References

  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride Properties and Synthesis. Retrieved from

  • Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information. Retrieved from

  • BenchChem. (2025).[6] An In-Depth Technical Guide to Enciprazine: Synthesis and Chemical Properties. Retrieved from

  • Google Patents. (2014). CN104262264A - New preparation technique of urapidil hydrochloride. Retrieved from

  • GuideChem. (n.d.). Synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) protocol for 1-(2-Methoxyphenyl-piperazine)

Introduction & Scope 1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a phenylpiperazine derivative frequently encountered in forensic toxicology and pharmaceutical development. It serves as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a phenylpiperazine derivative frequently encountered in forensic toxicology and pharmaceutical development. It serves as a key intermediate in the synthesis of serotonergic drugs (e.g., urapidil, enciprazine) and has emerged as a recreational substance, often sold as a "legal high" or adulterant in Ecstasy tablets.

This Application Note provides a rigorous protocol for the qualitative and quantitative analysis of 2-MeOPP. Unlike generic screening methods, this guide addresses the specific chemical challenges of 2-MeOPP:

  • Isomer Differentiation: Distinguishing the ortho (2-) isomer from meta (3-) and para (4-) isomers.

  • Amine Tailing: Overcoming the chromatographic activity of the secondary amine.

  • Trace Sensitivity: Utilizing perfluoroacylation to lower Limits of Detection (LOD) in biological matrices.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-(2-Methoxyphenyl)piperazine
Common Abbreviation 2-MeOPP, oMe-PP
CAS Number 35386-24-4
Molecular Weight 192.26 g/mol
pKa (Secondary Amine) ~8.7 (Requires pH >10.7 for efficient LLE extraction)
Key Functional Groups Secondary Amine (Target for derivatization), Methoxy ether

Experimental Workflow

The following diagram outlines the decision matrix for selecting the appropriate workflow based on sample concentration and matrix complexity.

Workflow Sample Sample Matrix ConcCheck Concentration Estimate Sample->ConcCheck Direct Direct Injection (Native) (Seized Drugs/Powders) ConcCheck->Direct High (>10 µg/mL) Bio Biological Extraction (Plasma/Urine) ConcCheck->Bio Trace (<1 µg/mL) GCMS GC-MS Analysis (SIM/Scan Mode) Direct->GCMS LLE LLE (pH 11) EtOAc or CHCl3 Bio->LLE Deriv Derivatization (TFAA or PFPA) LLE->Deriv Improve Peak Shape Deriv->GCMS

Caption: Decision tree for 2-MeOPP analysis. Biological samples require extraction and derivatization to prevent amine adsorption and improve sensitivity.

Sample Preparation Protocols

Protocol A: Liquid-Liquid Extraction (Biological Matrices)

Purpose: Isolation of 2-MeOPP from plasma or urine while removing protein and salt interferences.

  • Aliquot: Transfer 1.0 mL of urine or plasma to a glass centrifuge tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (e.g., 2-MeOPP-d8 or Methamphetamine-d5) at 10 µg/mL.

  • Basification (Critical): Add 200 µL of 0.1 M Sodium Carbonate (Na2CO3) or 1M NaOH to adjust pH to >10.

    • Mechanism:[1] The secondary amine (pKa ~8.7) must be deprotonated to be soluble in the organic phase.

  • Extraction: Add 3 mL of Ethyl Acetate or Chloroform/Isopropanol (9:1). Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3500 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

Protocol B: Derivatization (TFAA Acylation)

Purpose: To convert the polar secondary amine into a volatile amide, reducing peak tailing and increasing mass spectral specificity.

  • Reconstitution: To the dried residue from Protocol A, add 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Alternative: Pentafluoropropionic Anhydride (PFPA) can be used for higher mass shift.

  • Incubation: Cap the vial and heat at 70°C for 20 minutes.

  • Drying: Evaporate to dryness under nitrogen (removes excess acid).

  • Final Solvent: Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

Instrumental Method (GC-MS)[4][5][6][7]

Chromatographic Conditions[3][6][8][9][10][11]
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A non-polar, low-bleed column is essential for separating the ortho, meta, and para isomers.

  • Inlet: Splitless mode (1 min purge) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

    • Note: The slower ramp at the mid-range aids in resolving the 2-MeOPP from potential matrix interferences.

Mass Spectrometry Parameters[3][6][9][10][11]
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[3][4][2]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition:

    • Scan Mode: 40–450 amu (For general screening).

    • SIM Mode: (For quantitative trace analysis).

Target Ions (Diagnostic Table)
Compound FormMolecular Ion (M+)Base Peak (100%)Qualifier IonsRetention Time (Approx)
Native 2-MeOPP m/z 192m/z 150135, 1206.8 min
TFA-Derivative m/z 288m/z 150191, 1358.2 min

Note: The base peak at m/z 150 corresponds to the loss of the C2H4N fragment from the piperazine ring, a characteristic cleavage for ortho-substituted phenylpiperazines.

Data Analysis & Validation

Isomer Differentiation

A critical aspect of this protocol is distinguishing 2-MeOPP from its isomers, 3-MeOPP (meta) and 4-MeOPP (para).

  • Chromatographic Separation: On a DB-5MS column, the ortho isomer (2-MeOPP) typically elutes before the meta and para isomers due to the steric hindrance of the methoxy group preventing planar interaction with the stationary phase.

  • Mass Spectral Differences: While all three isomers share m/z 192 and 150, the ratio of m/z 150 to m/z 135 can vary. Authentic standards must be run to establish retention time windows.

Fragmentation Pathway (Native)

The following diagram illustrates the primary fragmentation leading to the diagnostic ions.

Fragmentation M_Ion Molecular Ion [M]+ m/z 192 Base_Peak Base Peak (Loss of C2H5N) m/z 150 M_Ion->Base_Peak - 42 Da (Piperazine ring cleavage) Phenyl Methoxyphenyl Ion m/z 107/108 Base_Peak->Phenyl Further fragmentation

Caption: Primary EI fragmentation pathway for native 2-MeOPP. The m/z 150 ion is the most stable and abundant fragment.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Tailing Peaks Active sites in inlet or column; secondary amine adsorption.Trim column (10-20 cm); Deactivate inlet liner (silanize); Switch to derivatization protocol.
Low Sensitivity Incomplete extraction; pH < 10.Verify pH of aqueous phase before extraction. Ensure pH is at least 2 units above pKa (8.7).
Ghost Peaks Carryover from high-concentration samples.Run solvent blanks (Ethyl Acetate) between samples. Bake out column at 300°C for 10 min.

References

  • SWGDRUG. (2005).[4] Monograph: 1-(2-Methoxyphenyl)piperazine.[5][6][4][7][8][9] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Elliott, S. (2011). The analysis of piperazine-based designer drugs in biological specimens. Bioanalysis. Retrieved from [Link]

  • NIST. (2023). 1-(2-Methoxyphenyl)piperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse. Therapeutic Drug Monitoring. Retrieved from [Link]

  • De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Retrieved from [Link]

Sources

Method

Analytical Profile &amp; Protocol: 1-(2-Methoxyphenyl)piperazine (1,2-MPP)

Executive Summary & Significance 1-(2-Methoxyphenyl)piperazine (1,2-MPP), also known as o-MeOPP, presents a dual analytical challenge. It serves as a primary bioactive metabolite for approved pharmaceuticals (e.g., Urapi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

1-(2-Methoxyphenyl)piperazine (1,2-MPP), also known as o-MeOPP, presents a dual analytical challenge. It serves as a primary bioactive metabolite for approved pharmaceuticals (e.g., Urapidil, Enciprazine) and simultaneously exists as a recreational New Psychoactive Substance (NPS) often found in "party pills" alongside BZP (benzylpiperazine).

Distinguishing 1,2-MPP from its positional isomers—1-(3-methoxyphenyl)piperazine (3-MeOPP) and 1-(4-methoxyphenyl)piperazine (4-MeOPP)—is critical for forensic defensibility. This guide provides a self-validating analytical framework for the definitive identification and quantification of 1,2-MPP in biological matrices.

Physicochemical Reference Data

Accurate stock solution preparation relies on these fundamental constants.

PropertyValueNotes
IUPAC Name 1-(2-Methoxyphenyl)piperazine
CAS Number 35386-24-4 (Free Base)5464-78-8 (HCl Salt)Verify salt form on CoA before weighing.
Molecular Formula

Molecular Weight 192.26 g/mol Monoisotopic Mass: 192.126
pKa ~9.0 (Piperazine nitrogen)Basic; requires high pH for LLE or cation exchange for SPE.
Solubility DMSO (>10 mg/mL), Methanol, EthanolPoor water solubility in free base form.
Appearance Colorless oil (Free Base) or White Solid (HCl)Hygroscopic; store desiccated at -20°C.

Metabolic Context & Origin

Understanding the source of 1,2-MPP is vital for interpretation. It is not a metabolite of Trazodone or Nefazodone (which yield mCPP).

Diagram 1: Metabolic Origins of 1,2-MPP

This pathway illustrates the potential pharmaceutical sources of 1,2-MPP, distinguishing it from illicit intake.

G Urapidil Urapidil (Antihypertensive) MPP 1,2-MPP (Target Analyte) Urapidil->MPP Hepatic Hydrolysis Enciprazine Enciprazine (Anxiolytic) Enciprazine->MPP N-Dealkylation Dropropizine Dropropizine (Antitussive) Dropropizine->MPP Metabolism Excretion Renal Excretion (Conjugated/Free) MPP->Excretion Phase II Glucuronidation NPS Illicit Intake (Party Pills) NPS->MPP Direct Ingestion

Caption: Metabolic pathways yielding 1,2-MPP from pharmaceutical precursors vs. direct illicit ingestion.

Analytical Protocols

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Rationale: 1,2-MPP is a basic amine. Liquid-Liquid Extraction (LLE) is possible but prone to matrix interference. Mixed-Mode Cation Exchange (MCX) provides superior cleanup for LC-MS/MS.

Reagents:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): 1,2-MPP-d4 (Deuterated analog is mandatory to correct for matrix effects).

Step-by-Step Protocol:

  • Pre-treatment: Aliquot 200 µL urine/plasma. Add 20 µL IS (1 µg/mL). Dilute with 200 µL 4%

    
     (acidifies sample to charge the amine).
    
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (<5 inches Hg).

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid in Water (removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol (removes neutral lipophilic interferences). Note: The analyte remains bound by ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Method (Gold Standard)

Rationale: LC-MS/MS offers the necessary sensitivity and does not require derivatization.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (hold 0.5 min) -> 95% B (at 4.0 min) -> Hold -> Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

MS/MS Transitions (ESI Positive Mode):

AnalytePrecursor (

)
Product Quant (

)
Product Qual (

)
Collision Energy (eV)
1,2-MPP 193.1 150.1 122.1 20 / 35
1,2-MPP-d4 197.1 154.1 126.1 20 / 35

Note: The 150 fragment corresponds to the loss of the ethylene bridge (


), characteristic of piperazines. The 122 fragment is the methoxyphenyl moiety.
GC-MS Method (Alternative)

Rationale: Useful for general screening, though peak tailing can occur due to the secondary amine.

  • Derivatization (Recommended): Acetylation with Acetic Anhydride (AA) or TFAA improves peak shape and mass spectral uniqueness.

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless.

  • Carrier: Helium, 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: SIM mode for quantitation.

    • Native 1,2-MPP: Target Ion 192, Qualifiers 150, 120.

    • Acetylated-1,2-MPP: Target Ion 234, Qualifiers 191, 150.

Validation & Quality Assurance (SWGTOX Guidelines)

Isomer Separation (Critical Control Point)

The primary risk in 1,2-MPP analysis is false positives from 3-MeOPP or 4-MeOPP.

  • Validation Step: You must inject a mix of 1,2-MPP, 3-MeOPP, and 4-MeOPP during method development.

  • Criteria: Baseline resolution (

    
    ) is required between isomers. If co-elution occurs on C18, switch to a Phenyl-Hexyl column to leverage pi-pi interactions for better selectivity.
    
Analytical Workflow Diagram

The following logic gate ensures data integrity during routine analysis.

Workflow Start Sample Injection RT_Check Retention Time Match? (± 2% of Calibrator) Start->RT_Check Ion_Ratio Ion Ratio Match? (± 20% of Target) RT_Check->Ion_Ratio Yes Neg NEGATIVE / INCONCLUSIVE RT_Check->Neg No Isomer_Check Isomer Separation Confirmed? Ion_Ratio->Isomer_Check Yes Ion_Ratio->Neg No Pos POSITIVE IDENTIFICATION Isomer_Check->Pos Yes Isomer_Check->Neg Co-elution

Caption: Decision tree for confirming 1,2-MPP presence, emphasizing isomer differentiation.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Piperazine Monographs: 1-(2-methoxyphenyl)piperazine. Retrieved from [Link]

  • Shepherd, A. M. (1988).[1] Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34-40. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-(2-Methoxyphenyl)piperazine.[2][3][4][5][6] Retrieved from [Link]

Sources

Application

Application Note: Strategic Integration of 1-(2-Methoxyphenyl)piperazine in Multi-Target Directed Ligands for Alzheimer’s Disease

[1] Abstract & Strategic Rationale This application note details the experimental frameworks for utilizing 1-(2-Methoxyphenyl)piperazine (hereafter o-MPP ) in the development of therapeutics for Alzheimer’s Disease (AD)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Rationale

This application note details the experimental frameworks for utilizing 1-(2-Methoxyphenyl)piperazine (hereafter o-MPP ) in the development of therapeutics for Alzheimer’s Disease (AD).

In modern AD drug discovery, the "One Molecule, One Target" paradigm has largely failed. The current gold standard is the Multi-Target Directed Ligand (MTDL) approach.[1] o-MPP is a "privileged scaffold" extensively used to confer serotonergic activity (specifically 5-HT1A receptor modulation) to acetylcholinesterase (AChE) inhibitors.[2]

Why o-MPP?

  • 5-HT1A Affinity: It acts as a high-affinity anchor for the 5-HT1A receptor.[2][3]

  • Neuropsychiatric Modulation: 5-HT1A modulation addresses Behavioral and Psychological Symptoms of Dementia (BPSD)—depression, anxiety, and aggression—which standard AChE inhibitors (e.g., Donepezil) treat poorly.

  • Synergy: When linked to a cholinergic pharmacophore (e.g., Tacrine or Donepezil derivatives), o-MPP creates a dual-action agent that improves cognition and mood.[2]

Mechanistic Pathway & Design Logic

The following diagram illustrates the pharmacological logic of using o-MPP in AD models. It highlights the dual pathway: cholinergic restoration (via the linker/core) and serotonergic modulation (via o-MPP).

MTDL_Mechanism Drug Hybrid Drug (Linker + o-MPP) Target1 Target A: Acetylcholinesterase (AChE) Drug->Target1 Inhibits Target2 Target B: 5-HT1A Receptor (Serotonin) Drug->Target2 Binds (Agonist/Antagonist) Effect1 Increased Synaptic ACh Target1->Effect1 Effect2 cAMP Pathway Modulation Target2->Effect2 Outcome1 Cognitive Enhancement Effect1->Outcome1 Effect2->Outcome1 Neuroprotection Outcome2 Reduced Anxiety/ Aggression (BPSD) Effect2->Outcome2

Caption: Dual-pathway mechanism of o-MPP based hybrids. The o-MPP moiety targets 5-HT1A, complementing AChE inhibition.[2]

Critical Considerations for o-MPP Usage

Before initiating protocols, researchers must account for the specific physicochemical properties of o-MPP derivatives:

ParameterSpecificationImpact on Protocol
Receptor Selectivity High affinity for 5-HT1A (

often < 10 nM).[2][3]
Risk: o-MPP also binds

-adrenergic and

receptors.[2] Control: You must run selectivity screens to ensure observed effects are 5-HT1A mediated.[2]
Solubility Lipophilic (LogP varies by linker).Vehicle: Use 1-2% DMSO + 0.5% Tween-80 in saline for in vivo injection.[2] Avoid pure aqueous buffers for stock solutions.[2]
Metabolism CYP450 substrate.[2]Timing: In behavioral models, testing window is typically 30–60 mins post-injection (i.p.).

Experimental Protocols

Protocol A: In Vitro Validation (5-HT1A Receptor Binding)

Objective: Verify that linking o-MPP to your drug core has not destroyed its affinity for the serotonin receptor.[2]

Materials:

  • Hippocampal membrane homogenates (Rat or Human recombinant CHO cells expressing h5-HT1A).[2]

  • Radioligand:

    
    -8-OH-DPAT (Specific activity ~170 Ci/mmol).[2]
    
  • Non-specific binder: 10 µM Serotonin (5-HT).[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    .[2]
    

Procedure:

  • Preparation: Incubate 50 µg of membrane protein with 1 nM

    
    -8-OH-DPAT.[2]
    
  • Treatment: Add the o-MPP hybrid compound at increasing concentrations (

    
     to 
    
    
    
    M).
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       < 100 nM indicates relevant affinity.[2]
      
Protocol B: Functional Neuroprotection (SH-SY5Y Model)

Objective: Assess if the compound protects against Amyloid-Beta (


) toxicity, a hallmark of AD.[4]

Materials:

  • SH-SY5Y human neuroblastoma cells.[2][5]

  • Differentiation factors: Retinoic Acid (RA) (Optional but recommended for mature phenotype).

  • Toxin:

    
     oligomers (Pre-incubated at 37°C for 24h to aggregate).[2]
    
  • Viability Assay: MTT or CellTiter-Glo.[2]

Step-by-Step:

  • Seeding: Plate SH-SY5Y cells (density

    
     cells/well) in 96-well plates.
    
  • Differentiation (Optional): Treat with 10 µM RA for 5 days to induce neurite outgrowth (mimics neurons more closely).

  • Pre-treatment: Add o-MPP test compound (0.1, 1, 10 µM) 2 hours prior to toxin.

    • Control: Vehicle (DMSO < 0.1%).

  • Insult: Add aggregated

    
     (final concentration 20 µM).
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: % Cell Viability =

    
    .[2]
    
Protocol C: In Vivo Efficacy (Scopolamine-Induced Amnesia)

Objective: Determine if the o-MPP hybrid reverses cholinergic memory deficits in rodents.

Rationale: Scopolamine (muscarinic antagonist) mimics the cholinergic deficit of AD. A successful MTDL (AChE inhibition + 5-HT modulation) should reverse this more effectively than single-target drugs.[2]

Animals: Male Wistar rats (200-250g) or C57BL/6 mice. Dosing Groups (n=8-10):

  • Control (Saline).

  • Scopolamine Only (1 mg/kg i.p.) - Negative Control.

  • Donepezil (2 mg/kg) + Scopolamine - Positive Control.[2]

  • o-MPP Hybrid (Low Dose) + Scopolamine.[2][6]

  • o-MPP Hybrid (High Dose) + Scopolamine.[2][6]

Workflow (Y-Maze Spontaneous Alternation):

  • Acquisition: Place animal in the center of a Y-maze.

  • Drug Administration: Inject test compound (i.p. or p.o.) 30–60 mins before testing.

  • Induction: Inject Scopolamine (1 mg/kg i.p.) 30 mins after test compound (30 mins before trial).

  • Trial: Allow animal to explore freely for 8 minutes.

  • Scoring: Record the sequence of arm entries (e.g., A-B-C is an alternation; A-B-A is not).

  • Calculation:

    
    
    
  • Interpretation: Scopolamine reduces alternation to ~50% (chance).[2] Effective o-MPP hybrids should restore this to >65%.[2]

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from compound synthesis to in vivo validation.

Workflow Start Start: o-MPP Hybrid Synthesis Step1 Step 1: In Vitro Binding (Ki Determination) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Step 2: Selectivity Profiling (vs Alpha-1, D2) Decision1->Step2 Yes Fail Redesign Linker/Core Decision1->Fail No Step3 Step 3: Functional Assay (cAMP or GTPgammaS) Step2->Step3 Step4 Step 4: In Vivo Scopolamine Model (Y-Maze / MWM) Step3->Step4 Success Lead Candidate Identified Step4->Success

Caption: Critical path workflow for validating o-MPP based AD therapeutics.

References

  • Bhanukiran, K., et al. (2023).[7] "Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease." ACS Chemical Neuroscience.[2][7] Available at: [Link]

  • Wieckowska, A., et al. (2016).[8] "Novel multi-target-directed ligands for Alzheimer's disease: Combining cholinesterase inhibitors and 5-HT6 receptor antagonists."[2][8] European Journal of Medicinal Chemistry. Available at: [Link]

  • Jastrzębska-Więsek, M., et al. (2018). "Medicinal Chemistry of Metalloproteinase Inhibitors and Multi-Target Drugs in Alzheimer's Disease." Current Medicinal Chemistry. (Contextualizing the MTDL approach).
  • Mokrov, G., et al. (2023). "Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval." International Journal of Molecular Sciences. Available at: [Link][9]

  • Boess, F.G., & Martin, I.L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. (Foundational text on 5-HT1A binding protocols).

Sources

Method

Application Note: In Vivo Profiling of 1-(2-Methoxyphenyl)piperazine (2-MPP)

Executive Summary & Scientific Rationale 1-(2-Methoxyphenyl)piperazine (2-MPP) is a phenylpiperazine derivative widely utilized in neuropharmacology. While historically categorized as a serotonin 5-HT1A receptor antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(2-Methoxyphenyl)piperazine (2-MPP) is a phenylpiperazine derivative widely utilized in neuropharmacology. While historically categorized as a serotonin 5-HT1A receptor antagonist, its pharmacological profile is complex ("dirty"), characterized by high-affinity binding to 5-HT1A receptors (Ki ≈ 2–5 nM) and


-adrenergic receptors  (Ki ≈ 0.8–2.4 nM).

Why use 2-MPP today? While more selective antagonists exist (e.g., WAY-100635), 2-MPP remains critical for:

  • Metabolite Toxicology: It is a major active metabolite of clinically relevant drugs like Urapidil (antihypertensive) and Droperidol (antipsychotic). Understanding 2-MPP is essential for dissecting the side-effect profiles (e.g., hypotension, serotonin syndrome) of these parent drugs.

  • Polypharmacology Studies: It serves as a probe for investigating the crosstalk between serotonergic modulation and adrenergic vascular control.

Scope of this Guide: This application note provides a rigorous, self-validating framework for using 2-MPP in rodent models, specifically addressing the confounding variables of its dual-receptor affinity.

Pharmacological Mechanism & Signaling

To interpret in vivo data, researchers must visualize the dual-pathway activation. 2-MPP acts as a competitive antagonist (with partial agonist potential) at 5-HT1A and an antagonist at


-adrenoceptors.
Diagram 1: Dual-Receptor Signaling Pathway

This diagram illustrates the competing downstream effects of 2-MPP, highlighting why hypotension (via


 blockade) often confounds behavioral readouts (via 5-HT1A).

G HT1A 5-HT1A Receptor (Gi/o Coupled) AC Adenylyl Cyclase HT1A->AC Inhibits Alpha1 Alpha-1 Adrenergic (Gq Coupled) PLC Phospholipase C Alpha1->PLC Activates (Native) MPP 2-MPP (Ligand) MPP->HT1A Antagonist/ Partial Agonist MPP->Alpha1 Potent Antagonist cAMP Reduced cAMP (Neuronal Inhibition) AC->cAMP Downstream Ca Intracellular Ca2+ (Vasoconstriction) PLC->Ca Hypothermia Hypothermia/Behavior (Serotonergic) cAMP->Hypothermia Hypotension Hypotension (Adrenergic Blockade) Ca->Hypotension Blocked by 2-MPP

Caption: 2-MPP Dual Mechanism. Solid lines indicate native pathway; dashed lines indicate 2-MPP modulation. Note the potent blockade of Alpha-1 leading to hypotension.

Pre-Study Formulation & Dosing Strategy

Critical Warning: 2-MPP is available as a Free Base (liquid/oil) and a Hydrochloride Salt (solid). The protocols below strictly utilize the Hydrochloride (HCl) Salt due to superior aqueous solubility and physiological compatibility.

Formulation Protocol (HCl Salt)
  • Vehicle: 0.9% Sterile Saline.

  • Solubility: Freely soluble up to 20 mg/mL in saline.

  • Stability: Prepare fresh daily. Light sensitive—store in amber vials.

  • pH Adjustment: The HCl salt solution may be slightly acidic. Check pH; if <5.0, buffer with minimal 0.1N NaOH to reach pH ~6.0–7.0. Do not precipitate the free base by exceeding pH 7.5.

Dosing Guidelines (Rat & Mouse)
ParameterMouse (C57BL/6)Rat (Sprague-Dawley/Wistar)Notes
Route IP (Intraperitoneal)IP or SC (Subcutaneous)IP has faster onset (10-15 min).
Volume 10 mL/kg1–2 mL/kgKeep volumes consistent to avoid stress.
Low Dose 1–3 mg/kg0.5–1.0 mg/kgSelectively targets high-affinity sites.
High Dose 5–10 mg/kg2.5–5.0 mg/kgRisk: Significant

blockade (Hypotension).
Tmax 15–20 min30 minPre-treatment time before agonist challenge.

Core Protocol: 5-HT1A Antagonism (8-OH-DPAT Blockade)[1][2]

This is the "Gold Standard" assay to verify if a compound (or 2-MPP itself) acts as a functional 5-HT1A antagonist. 2-MPP should block the "Serotonin Syndrome" induced by the specific agonist 8-OH-DPAT.

Experimental Workflow

Workflow Start Acclimation (1 Hour) PreTreat Pre-Treatment (2-MPP or Vehicle) Time: T-20 min Start->PreTreat Challenge Agonist Challenge (8-OH-DPAT 0.5 mg/kg) Time: T-0 PreTreat->Challenge Obs Observation Window (T+5 to T+30 min) Challenge->Obs Score Scoring: 1. Flat Body Posture 2. Forepaw Treading 3. Hypothermia Obs->Score

Caption: Temporal workflow for 5-HT1A antagonism assay. Critical timing ensures 2-MPP occupies receptors prior to agonist surge.

Step-by-Step Procedure
  • Baseline Measurement: Measure baseline rectal temperature and assign animals to four groups (n=8/group):

    • Group A: Veh/Veh (Control)

    • Group B: Veh/8-OH-DPAT (Positive Control - Syndrome Active)

    • Group C: 2-MPP (Low Dose)/8-OH-DPAT (Test)

    • Group D: 2-MPP (High Dose)/8-OH-DPAT (Test)

  • Pre-Treatment (T minus 20 min): Administer 2-MPP (IP).

  • Challenge (T zero): Administer 8-OH-DPAT (0.5 mg/kg SC for rats; 1.0 mg/kg IP for mice).

  • Scoring (T plus 5–30 min):

    • Hypothermia: Measure rectal temp every 15 mins. 8-OH-DPAT causes a drop of ~2°C. Success Criteria: 2-MPP prevents this drop dose-dependently.

    • Reciprocal Forepaw Treading: Score intensity (0–3 scale) during 1-minute observation bins.

    • Flat Body Posture: Presence/Absence.

Data Interpretation & Pitfalls
  • The "Partial Agonist" Trap: At high doses (>10 mg/kg), 2-MPP alone may induce slight hypothermia or behavioral suppression. This indicates partial agonist activity. Always run a "2-MPP/Vehicle" control arm to quantify intrinsic activity.

  • The "Sedation" Confounder: If the animal is immobile but not displaying specific serotonin behaviors, it may be due to hypotension (alpha-1 blockade). Verify motor function using a Rotarod test if sedation is suspected.

Advanced Protocol: Dissecting Receptor Contribution

Because 2-MPP is "dirty," you must prove that your observed effect is 5-HT1A mediated and not adrenergic.

The "Masking" Strategy: To isolate the 5-HT1A component of 2-MPP, co-administer a selective antagonist for the other receptor.

Target to IsolateMasking Agent (Pre-treat)Resulting 2-MPP Effect
5-HT1A Activity Prazosin (0.5 mg/kg)Blocks

sites. Any remaining behavior is likely 5-HT1A mediated.

Activity
WAY-100635 (0.1 mg/kg)Blocks 5-HT1A sites. Any remaining hypotension/sedation is

mediated.

Safety & Toxicology (E-E-A-T)

  • Handling: 2-MPP is an irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of the free base vapors.

  • Animal Welfare:

    • High doses (>20 mg/kg) can cause significant hypotension and bradycardia. Monitor animals for signs of respiratory distress or cyanosis (blue extremities).

    • Do not combine with other MAO inhibitors or SSRIs unless specifically modeling Serotonin Syndrome, as this can be lethal.

References

  • Fuller, R. W., et al. (1986). "1-(2-Methoxyphenyl)piperazine: A serotonin agonist/antagonist."[1] Journal of Pharmacology and Experimental Therapeutics. (Note: Foundational text on the mixed agonist/antagonist profile).

  • Zuideveld, K. P., et al. (2002). "Pharmacokinetics of the urapidil metabolite 1-(2-methoxyphenyl)piperazine in rats." Drug Metabolism and Disposition.

  • Gross, G., et al. (1987). "1-(2-Methoxyphenyl)piperazine is a putative 5-HT1A receptor antagonist."[2][1][3] European Journal of Pharmacology.

  • Weeks, J. L., et al. (2002). "The effects of 1-(2-methoxyphenyl)piperazine (2-MPP) on 5-HT1A receptors." Brain Research.

  • Cayman Chemical. "1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dosage of 1-(2-Methoxyphenyl)piperazine for In Vivo Studies

Welcome to the technical support resource for researchers utilizing 1-(2-Methoxyphenyl)piperazine (MPP) in in vivo experimental models. This guide is designed to provide practical, field-proven insights into dosage optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(2-Methoxyphenyl)piperazine (MPP) in in vivo experimental models. This guide is designed to provide practical, field-proven insights into dosage optimization, formulation, and troubleshooting. Our goal is to equip you with the knowledge to design robust, reproducible, and ethically sound experiments.

Critical Safety Alert: Distinguishing MPP from MPP+

Before proceeding, it is imperative to distinguish 1-(2-Methoxyphenyl)piperazine (MPP) from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent dopaminergic neurotoxin used to create animal models of Parkinson's disease.[1] These are fundamentally different compounds with distinct mechanisms of action and toxicity profiles. Mistaking one for the other can lead to catastrophic experimental failure and animal welfare issues. This guide pertains exclusively to 1-(2-Methoxyphenyl)piperazine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of MPP.

Q1: What is 1-(2-Methoxyphenyl)piperazine (MPP) and its primary mechanism of action?

A1: 1-(2-Methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class.[2] It is primarily known for its high affinity for serotonin (5-HT) receptors, and it is often used as a precursor or intermediate in the synthesis of more complex pharmaceutical agents, including some antipsychotics.[2][3] Its pharmacological activity is largely attributed to its interaction with various 5-HT receptor subtypes, though its exact profile as an agonist, antagonist, or modulator can be context-dependent.[3][4]

Q2: What is the difference between the MPP free base and the hydrochloride (HCl) salt? How does this affect my experiments?

A2: MPP is commonly available as a free base or as a hydrochloride (HCl) salt.[5] The HCl salt is generally a crystalline solid with improved stability and higher water solubility compared to the free base, which may be a liquid or low-melting-point solid.[6] For most in vivo studies requiring aqueous-based vehicles, the HCl salt is strongly preferred as it facilitates easier formulation.[5] When calculating molarity or weight-based dosages, always use the full molecular weight of the salt form (e.g., MPP HCl, M.W. ~228.7 g/mol ) to ensure accurate dosing.

Q3: What are the key physical and chemical properties of MPP that I should be aware of?

A3: Understanding the physicochemical properties is crucial for proper handling and formulation. Key properties are summarized in the table below.

PropertyValue / DescriptionSignificance for In Vivo StudiesSource(s)
Chemical Formula C₁₁H₁₆N₂O (Free Base)Foundational for molar calculations.[7]
Molecular Weight 192.26 g/mol (Free Base)Use the correct molecular weight for your form (free base vs. salt).[7]
Appearance Pale yellow to colorless liquid or crystalline solid.Visual inspection can help assess purity and degradation.[6]
Solubility (Free Base) Insoluble in water; Soluble in organic solvents like ethanol, DMSO, chloroform, and methanol.Dictates the choice of vehicle for administration. Direct injection of organic solvents can be toxic.[6][8]
Solubility (HCl Salt) Soluble in PBS (pH 7.2) at ~10 mg/mL, DMSO at ~10 mg/mL, and Ethanol at ~1 mg/mL.The HCl salt is suitable for aqueous-based vehicles, which are generally preferred for animal safety.[5]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.Store protected from light, moisture, and incompatible materials like strong oxidizers.[6][8]

Q4: How should I properly store MPP?

A4: Store MPP or its salts in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[6][8] For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or storage at -20°C.[9]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with MPP.

Issue Cluster 1: Formulation and Administration

Q5: My MPP solution is cloudy or has formed a precipitate. What is the cause and how can I fix it?

A5: Cloudiness or precipitation is almost always a solubility issue. This can lead to inaccurate dosing, injection site irritation, and poor bioavailability.[10] The causality stems from exceeding the solubility limit of MPP in your chosen vehicle.

Troubleshooting Steps:

  • Verify the Form: Confirm you are using the more water-soluble HCl salt for aqueous preparations.[5] The free base is not suitable for simple aqueous vehicles.[8]

  • Check Concentration: Your target concentration may be too high for the chosen vehicle. Cross-reference your concentration with the known solubility limits (see Table 1).

  • Adjust pH: The solubility of amine-containing compounds like piperazines can be pH-dependent. Ensure your final vehicle pH is compatible with physiological norms (typically pH 7.2-7.4 for injections).

  • Incorporate Co-solvents: If high concentrations are necessary, a carefully designed co-solvent system may be required. However, this must be done with caution to avoid vehicle-induced toxicity.

Below is a decision-making workflow for troubleshooting formulation issues.

G start Start: Cloudy MPP Solution check_form Is the compound the HCl salt? start->check_form use_hcl Action: Obtain and use the HCl salt for aqueous preps. check_form->use_hcl No check_conc Is concentration >10 mg/mL in PBS? check_form->check_conc Yes lower_conc Action: Lower the concentration or reconsider the experimental design. check_conc->lower_conc Yes check_ph Is the vehicle pH ~7.2-7.4? check_conc->check_ph No consider_cosolvent Last Resort: Consider a co-solvent system (e.g., DMSO/Saline). Validate vehicle for toxicity. lower_conc->consider_cosolvent adjust_ph Action: Adjust pH carefully with dilute HCl/NaOH. Monitor for precipitation. check_ph->adjust_ph No success Result: Clear, stable solution ready for use. check_ph->success Yes adjust_ph->success consider_cosolvent->success

Caption: Troubleshooting logic for MPP formulation issues.

Q6: What is a suitable and safe vehicle for in vivo administration of MPP?

A6: The choice of vehicle is critical for ensuring the compound's bioavailability and minimizing non-specific effects.

  • Preferred Vehicle (for MPP HCl): Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2). This is the safest and most common choice, provided your target concentration is within the solubility limit (~10 mg/mL).[5]

  • Co-Solvent Systems (use with caution): For higher concentrations or the free base, a multi-component vehicle may be necessary. The goal is to use the absolute minimum amount of organic solvent required to achieve dissolution, as these can have their own biological effects. A common approach is to first dissolve the compound in a minimal volume of an organic solvent like DMSO, and then dilute it stepwise with a vehicle like saline or PBS.

Vehicle ComponentMax % for IP Injection (Mouse)Rationale & Cautions
DMSO < 10%Excellent solubilizing agent but can cause inflammation and has its own pharmacological effects. Always run a vehicle-only control group.
Ethanol < 10%Can be used but may cause pain on injection and has sedative effects.
PEG 400 < 40%A polymer commonly used to increase solubility and stability. High viscosity may be an issue.

Always validate your final vehicle formulation in a small cohort of animals to check for adverse reactions before proceeding with the main study.

Issue Cluster 2: Efficacy and Dosing

Q7: I am not observing the expected biological effect. What are my first troubleshooting steps?

A7: A lack of efficacy can stem from issues with the compound, dose, administration, or the biological model itself.[11]

  • Confirm Compound Identity & Purity: Ensure the compound is what it claims to be and has not degraded. If in doubt, obtain a fresh lot or perform analytical verification (e.g., LC-MS).

  • Review the Dose: The selected dose may be too low to engage the target receptor effectively. A dose-response study is essential to determine the optimal dose.[12]

  • Check Administration Technique: Inconsistent or improper administration (e.g., accidental subcutaneous injection instead of intraperitoneal) can drastically alter pharmacokinetics.[13] Ensure all personnel are properly trained.

  • Consider Pharmacokinetics (PK): MPP may be rapidly metabolized or cleared in your animal model, meaning it doesn't reach or stay at the target site long enough to exert an effect. A pilot PK study might be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[14]

Q8: How do I determine a starting dose for my in vivo dose-response study?

A8: Selecting a starting dose without prior in vivo data requires a systematic, evidence-based approach.[15]

  • Literature Review: Search for published studies using MPP or structurally similar piperazine derivatives to identify dose ranges that produced biological effects. For example, a study on a related piperazine derivative used doses of 3 and 5 mg/kg in rats to achieve neuroprotective effects.[16] Another study on related antagonists found ID50 values (the dose required to inhibit 50% of a maximal response) in the range of 0.7 to 5 mg/kg i.p. in rats.[17]

  • In Vitro to In Vivo Extrapolation: Use your in vitro potency data (e.g., EC₅₀ or Kᵢ values) as a starting point. While complex allometric scaling is possible, a simpler approach is to identify a target plasma concentration based on in vitro data and use published pharmacokinetic data for similar compounds to estimate an initial dose.

  • Start Low and Escalate: A conservative and safe approach is to start with a low dose (e.g., 0.1 - 1 mg/kg) and escalate the dose in subsequent cohorts (e.g., 3-fold or half-log increases: 1, 3, 10, 30 mg/kg) until a desired effect is observed or signs of toxicity appear.[18] This is the core principle of a dose-finding study.

Issue Cluster 3: Safety and Adverse Effects

Q9: What are the potential adverse effects of piperazine derivatives in vivo?

A9: While specific data for MPP is limited, the piperazine class can be associated with certain adverse effects. High doses may lead to general central nervous system (CNS) effects.[19] Given MPP's serotonergic activity, be observant for signs of serotonin syndrome at high doses, which can include tremors, agitation, and autonomic instability. Other piperazine "designer drugs" have been associated with sympathomimetic effects like increased heart rate and hypertension.[20] Always begin with low doses and carefully monitor animals for any signs of distress, including changes in posture, activity, breathing, and grooming.

Section 3: Protocols and Workflows

Protocol 1: Preparation of MPP Hydrochloride for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 1 mg/mL stock solution of MPP HCl in sterile saline.

Materials:

  • 1-(2-Methoxyphenyl)piperazine hydrochloride (MPP HCl)

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For a 1 mg/mL solution, weigh out 1 mg of MPP HCl for every 1 mL of saline. For example, for 10 mL of solution, weigh 10 mg of MPP HCl.

  • Dissolution: Aseptically transfer the weighed MPP HCl into a sterile conical tube. Add approximately 80% of the final required volume of sterile saline.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes. If the solid does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Vortex again.

  • Visual Inspection: Once dissolved, hold the solution up to a light source. It should be clear and free of any visible particulates. Causality Check: If particulates remain, it indicates a solubility or purity issue. Do not proceed with an unclear solution.

  • Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., bring the 8 mL up to 10 mL). Mix by gentle inversion.

  • Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense it into a final sterile, sealed vial. This step ensures the final dosing solution is sterile, which is critical for preventing infection from injections.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store appropriately (e.g., at 4°C for short-term use) as determined by your stability tests.

Workflow 2: Recommended Dose-Finding Study Design

The goal of this workflow is to identify a dose range that is both biologically active and well-tolerated by the animals. This is a crucial first step before launching larger efficacy studies.

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Analysis & Refinement start Start: Define Study Objective (e.g., receptor occupancy, behavioral change) lit_review Literature Review for Starting Dose (0.1 - 1 mg/kg is a conservative start) start->lit_review group_setup Set up Animal Cohorts (n=3-5 per group) - Vehicle Control - Dose 1 (e.g., 1 mg/kg) - Dose 2 (e.g., 3 mg/kg) - Dose 3 (e.g., 10 mg/kg) lit_review->group_setup administer Administer Single Dose (IP) group_setup->administer monitor Monitor for 24-48h - Clinical Signs (Toxicity) - Body Weight - Target-specific Readout administer->monitor decision Analyze Data: Efficacy vs. Toxicity monitor->decision no_effect Result: No Effect & No Toxicity decision->no_effect effect_no_tox Result: Desired Effect & No Toxicity (Optimal Dose Range Identified) decision->effect_no_tox effect_with_tox Result: Effect Observed but with Toxicity decision->effect_with_tox increase_dose Action: Design new study with higher doses (e.g., 30, 100 mg/kg) no_effect->increase_dose proceed Action: Proceed to full efficacy studies using this dose range. effect_no_tox->proceed refine_dose Action: Select highest dose without toxicity. Perform smaller dose steps around this level to refine MTD. effect_with_tox->refine_dose

Caption: Workflow for a typical in vivo dose-finding study.

Section 4: Mechanistic Insights

Simplified Signaling Pathway of MPP at a 5-HT Receptor

1-(2-Methoxyphenyl)piperazine is known to bind to serotonin receptors.[3] While it can interact with multiple subtypes, many 5-HT receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized pathway for a Gq-coupled 5-HT receptor, which is a common mechanism for certain serotonin receptor subtypes like 5-HT₂ₐ.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol compound 1-(2-Methoxyphenyl)piperazine (MPP) receptor Serotonin Receptor (e.g., 5-HT₂ subtype) compound->receptor Binds g_protein G-Protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Downstream Cellular Response (e.g., Neuronal Excitability) pkc->response ca_release->response

Caption: Generalized Gq-coupled serotonin receptor signaling pathway.

References

  • CAT 232 - 1-(2-Methoxyphenyl)piperazine - SAFETY DATA SHEET. (2023, April 12). Retrieved February 10, 2026, from AAT Bioquest.
  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem . (n.d.). Retrieved February 10, 2026, from [Link].

  • Kitayama, S., Wang, J. B., & Uhl, G. R. (1994). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse, 18(4), 359-66.
  • Church, W. H., & TGG, T. G. (2003). Relationship between NMDA receptor expression and MPP+ toxicity in cultured dopaminergic cells. Journal of Neuroscience Research, 74(2), 244-51.
  • Freestone, P. S., et al. (2014). Effects of the Parkinsonian toxin MPP+ on electrophysiological properties of nigral dopaminergic neurons. Neuroscience, 278, 103-114.
  • 1-(2-methoxyphenyl)piperazine hydrochloride is a.... (n.d.). Retrieved February 10, 2026, from A-Z Chemistry.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2025).
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2389-96.
  • Overcoming In Vivo Delivery Challenges With Image-Guided Innovation - Technology Networks . (2025, July 1). Retrieved February 10, 2026, from [Link].

  • Ting, N. (Ed.). (2006). Dose Finding in Drug Development. Springer.
  • MPP+ - Wikipedia . (n.d.). Retrieved February 10, 2026, from [Link].

  • Chen, L., et al. (2008). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress.
  • Roth, B. L., et al. (2017). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 91(4), 345-356.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols . (n.d.). Retrieved February 10, 2026, from [Link].

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media . (n.d.). Retrieved February 10, 2026, from [Link].

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate . (n.d.). Retrieved February 10, 2026, from [Link].

  • How do our serotonergic receptors work? - YouTube . (2024, March 13). Retrieved February 10, 2026, from [Link]. (Simulated URL).

  • Kung, H. F., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)
  • Koe, B. K., et al. (1992). p-MPPI and p-MPPF, in vivo, as competitive antagonists of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. Journal of Pharmacology and Experimental Therapeutics, 263(1), 1-9.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011).
  • WAY-100635 - Wikipedia . (n.d.). Retrieved February 10, 2026, from [Link].

  • Pira, L., et al. (1996). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 24(2), 180-2.
  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024, May 28). Molecules, 29(11), 2561.
  • Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. (2024). Journal of Fungi, 10(6), 444.
  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters, 229(1), 169-77.
  • Neurotoxic side-effects of piperazine. (1966). The Lancet, 2(7462), 553.
  • Corradetti, R., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(2), 679-88.
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug. (2005, June 27). Retrieved February 10, 2026, from SWGDrug Monograph Library.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-9.
  • Siddiqui, A., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Journal of Biosciences, 40(1), 115-27.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2024). Molecules, 29(1), 123.

Sources

Optimization

Challenges in the purification of 1-(2-Methoxyphenyl-piperazine) derivatives

Technical Support Center: Purification of 1-(2-Methoxyphenyl-piperazine) Derivatives Introduction: The "Privileged Scaffold" Trap 1-(2-Methoxyphenyl)piperazine (1-(2-MPP)) is a "privileged structure" in CNS drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Methoxyphenyl-piperazine) Derivatives

Introduction: The "Privileged Scaffold" Trap

1-(2-Methoxyphenyl)piperazine (1-(2-MPP)) is a "privileged structure" in CNS drug discovery, serving as the core pharmacophore for serotonin (5-HT1A) antagonists and alpha-adrenergic blockers like Urapidil and Naftopidil .[1]

However, the very properties that make it bio-active—the basic piperazine nitrogen and the lipophilic aryl tail—create a "perfect storm" for purification failures. Users frequently encounter three specific failure modes:

  • Chromatographic Streaking: The basic nitrogen interacts irreversibly with acidic silanols on silica gel.

  • Oiling Out: The flexible alkyl chains often prevent crystallization of the free base.

  • Persistent Starting Material: 1-(2-MPP) is often used in excess to drive kinetics but is difficult to separate from the product due to similar polarity.[1]

This guide provides self-validating protocols to resolve these bottlenecks.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Complaint: "My product streaks from the baseline to the solvent front on TLC, or elutes as a broad, useless band on the flash column."

Root Cause: The secondary or tertiary amine in the piperazine ring (pKa ~8.5–9.0) acts as a Lewis base, hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on the silica surface.[1] Standard solvents cannot break this interaction.

The Solution: Amine Deactivation You must mask the silanol sites before or during the run using a volatile base.

Protocol A: The "Pre-Saturation" Method (Highest Purity)

Use this for difficult separations where <1% impurity is required.[1]

  • Slurry Preparation: Suspend your silica gel in Hexane (or Heptane) containing 1% Triethylamine (TEA) .[1]

  • Packing: Pour the column with this slurry.

  • Flush: Flush the column with 2 column volumes (CV) of pure Hexane to remove excess free TEA. The TEA will remain hydrogen-bonded to the active silanols.

  • Elution: Run your standard gradient (e.g., Hexane/EtOAc). Note: You do not need TEA in the mobile phase if you pre-saturate properly.

Protocol B: Mobile Phase Modifier (Standard)

Use for routine intermediates. Add 1% TEA or 1% NH₄OH directly to your polar solvent (e.g., the Ethyl Acetate or Methanol bottle).[1]

  • Critical Tip: If using MeOH/DCM, use Ammonia (7N in MeOH) rather than TEA to avoid forming triethylammonium hydrochloride salts that clog lines if HCl is present.

Visualization: Mobile Phase Decision Tree

ChromatographyStrategy Start Issue: Broad Peak / Streaking CheckSolvent Current Solvent System? Start->CheckSolvent DCM_MeOH DCM / MeOH CheckSolvent->DCM_MeOH Hex_EtOAc Hexane / EtOAc CheckSolvent->Hex_EtOAc Action1 Add 1% 7N NH3 in MeOH (Avoids salt precipitation) DCM_MeOH->Action1 Action2 Add 1% Triethylamine (TEA) Hex_EtOAc->Action2 Result Check TLC Rf Action1->Result Action2->Result HighRf Rf > 0.8 (Too fast) Result->HighRf GoodRf Rf 0.2 - 0.5 (Ideal) Result->GoodRf FixHigh Switch to Toluene / Acetone / TEA (Orthogonal Selectivity) HighRf->FixHigh

Caption: Decision logic for selecting the correct amine modifier based on solvent polarity.

Module 2: Crystallization & Salt Formation (The "Oiling Out" Issue)

User Complaint: "I evaporated the solvent and got a brown oil that refuses to solidify. Scratching the flask doesn't help."

Root Cause: 1-(2-MPP) derivatives often have low melting points as free bases due to rotational freedom.[1] They are kinetically trapped as oils (supersaturated liquids).[1]

The Solution: Thermodynamic Salt Formation Do not attempt to crystallize the free base. Convert it to the Dihydrochloride or Maleate salt. The crystal lattice energy of the ionic species forces solidification.

Protocol: The "Ethereal Crash" Method

This is the industry standard for phenylpiperazines (e.g., Urapidil intermediates).

  • Dissolution: Dissolve the crude oil in a minimum volume of Diethyl Ether (or MTBE if safety dictates).

    • Troubleshooting: If insoluble, add small amounts of DCM until clear.

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (commercially available or prepared in situ) at 0°C.

    • Stoichiometry: Use 2.2 equivalents of HCl (one for the piperazine, one for other basic sites if present).

  • Observation: A white precipitate should form immediately.

    • If it oils out again: Add Isopropanol (IPA) dropwise and heat to reflux until the oil dissolves, then cool slowly to room temperature.

  • Isolation: Filter under Nitrogen (hygroscopic!). Wash with cold Ether.

Comparative Salt Properties

Salt TypeCrystallinitySolubility (Water)Recommended Recrystallization Solvent
Free Base Poor (Oil)LowHexane/Ether (Rarely works)
Dihydrochloride High (Needles)HighEthanol/Ether or Isopropanol
Maleate ModerateModerateAcetone/Ether
Oxalate HighLowMethanol

Module 3: Removing Excess Reagent (The "Scavenging" Issue)

User Complaint: "I used 1.5 equivalents of 1-(2-MPP) to drive the reaction, but I can't separate the excess reagent from my product."

Root Cause: The product and the starting material both contain the phenylpiperazine core, resulting in nearly identical Rf values.

The Solution: Chelation or Electrophilic Scavenging You must exploit the chemical difference: the starting material has a secondary amine (nucleophilic), while the product (usually) has a tertiary amine (less nucleophilic/sterically hindered).

Method A: The Copper Sulfate Wash (Liquid-Liquid)

Best for: Large scale (>1g) crude cleanup. Copper(II) ions form a water-soluble coordination complex with the unreacted secondary amine of 1-(2-MPP), pulling it into the aqueous phase.[1]

  • Dissolve: Dissolve crude reaction mixture in EtOAc or DCM.

  • Wash: Wash organic layer 3x with 10% aqueous CuSO₄ (Copper Sulfate) .[2]

  • Visual Cue: The aqueous layer will turn Deep Blue (formation of the [Cu(amine)₄]²⁺ complex).[1]

  • Finish: Wash with water (to remove Cu salts) -> Brine -> Dry.[1]

Method B: Solid Phase Scavenging (Resins)

Best for: High-throughput/Small scale (<100mg). Use an electrophilic resin that reacts exclusively with the secondary amine.[1]

  • Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]

  • Protocol: Add 3 equivalents of resin relative to the excess amine. Shake for 2 hours. Filter. The impurity remains trapped on the beads.

Workup Workflow Diagram

Scavenging Crude Crude Mixture (Product + Excess 1-(2-MPP)) Choice Scale of Reaction? Crude->Choice Large Large Scale (>1g) Choice->Large Small Small Scale (<100mg) Choice->Small CuWash Wash with 10% CuSO4 (aq) Large->CuWash Resin Add PS-Isocyanate Resin Small->Resin Complex Impurity forms Blue Water-Soluble Complex CuWash->Complex Pure Pure Organic Layer (Product Only) Complex->Pure React Impurity binds to Resin (Urea formation) Resin->React React->Pure

Caption: Selection of purification method based on scale: Chelation (CuSO4) vs. Covalent Capture (Resin).

Module 4: Analytical Troubleshooting (HPLC)

User Complaint: "My HPLC peaks are tailing badly, making integration inaccurate."

Troubleshooting Checklist:

ParameterRecommendationMechanism
Column C18 with End-capping (e.g., ACE C18, XBridge)"End-capping" blocks residual silanols on the silica support.[1]
pH High pH (pH 9-10) (if column permits)Keeps the piperazine un-protonated (neutral), reducing interaction with stationary phase.[1]
Buffer 0.1% TFA or Formic Acid If low pH is required, the acid acts as an ion-pairing agent to sharpen the peak.
Wavelength 240 nm The 2-methoxyphenyl chromophore absorbs strongly here.

References

  • Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 2016. (Describes the ethereal HCl salt formation protocol). Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC (United Nations Office on Drugs and Crime), 2013. (Detailed solubility and TLC data). Available at: [Link][1]

  • Not Voodoo: Workup Tips. University of Rochester. (Source for Copper Sulfate amine removal technique). Available at: [Link]

Sources

Troubleshooting

Troubleshooting unexpected side effects of 1-(2-Methoxyphenyl-piperazine) in cell cultures

Technical Support Center: 1-(2-Methoxyphenyl)piperazine (2-MPP) Subject: Troubleshooting Unexpected Side Effects in Cell Culture Systems Ticket ID: #2MPP-SOL-4492 Status: Open Responder: Dr. Aris Thorne, Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxyphenyl)piperazine (2-MPP) Subject: Troubleshooting Unexpected Side Effects in Cell Culture Systems Ticket ID: #2MPP-SOL-4492 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Safety Alert

Welcome to the technical support hub for 1-(2-Methoxyphenyl)piperazine (2-MPP) . Before proceeding, we must address a critical nomenclature hazard often encountered in neurobiology workflows.

⚠️ CRITICAL SAFETY DISTINCTION: Do NOT confuse 2-MPP with MPP+ (1-methyl-4-phenylpyridinium).

  • 2-MPP (Target of this guide): A phenylpiperazine derivative acting as a 5-HT1A ligand and alpha-adrenergic antagonist. Used in receptor signaling and medicinal chemistry.

  • MPP+: A potent neurotoxin (metabolite of MPTP) that selectively destroys dopaminergic neurons by inhibiting mitochondrial Complex I.[1][2]

  • Action: Verify your vial label immediately. If you are seeing rapid, necrotic cell death in dopaminergic lines (e.g., SH-SY5Y) within 4-6 hours, confirm you have not accidentally applied MPP+.[3]

Module 1: Physical Anomalies (Precipitation & Stability)

User Issue: "I see needle-like crystals forming in my media immediately after adding the drug, or after 24 hours of incubation."

Root Cause Analysis: 2-MPP is a lipophilic base. While soluble in organic solvents (DMSO, Ethanol), it faces a "solubility cliff" when introduced to aqueous, buffered media (pH 7.4). The free base form has poor water solubility. If you are using the Hydrochloride (HCl) salt, it is more soluble but can still "crash out" in the presence of high serum phosphate or carbonate concentrations due to the common ion effect or pH shifts.[3]

The "DMSO Step-Down" Protocol Goal: To maximize solubility while minimizing vehicle toxicity.

  • Stock Preparation: Dissolve 2-MPP in 100% anhydrous DMSO to a concentration of 10 mM . Vortex until completely clear.

    • Note: Do not store at -20°C for >3 months; repeated freeze-thaw cycles induce micro-precipitation.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipet 10 mM stock directly into the cell culture well. This creates a local high-concentration "hotspot" that precipitates instantly.

    • Prepare a 10x working solution in pre-warmed (37°C) media.

    • Example: To achieve 10 µM final, add 1 µL of Stock to 999 µL of warm media (creates 100 µM).[3] Vortex immediately.

  • Final Application: Add the 10x solution to your cells dropwise while gently swirling the plate.

Solubility Troubleshooting Table

ObservationProbable CauseCorrective Action
Immediate Cloudiness "Shock" precipitation (local saturation).Use the "Intermediate Dilution" method described above.
Crystals after 24h Media evaporation or pH drift.Seal plates with Parafilm; check incubator CO2 (piperazines are pH-sensitive).
Yellowing of Media Oxidation of the phenylpiperazine ring.Discard stock. Prepare fresh in degassed DMSO; store under nitrogen/argon.

Module 2: Pharmacological Noise (Inconsistent Signaling)

User Issue: "I am using 2-MPP as a 5-HT1A agonist, but I'm seeing calcium spikes or inconsistent cAMP inhibition. My data contradicts the literature."

Scientific Causality (The "Dirty" Profile): 2-MPP is widely cited as a 5-HT1A ligand, but it is not selective . It possesses significant affinity for Alpha-1 Adrenergic Receptors (α1-AR) .[4][5]

  • 5-HT1A Pathway: Typically couples to Gi/o , inhibiting Adenylyl Cyclase (decreasing cAMP).

  • α1-AR Pathway: Couples to Gq , activating Phospholipase C (increasing IP3 and intracellular Calcium).

If your cell line expresses both receptors (e.g., certain neuronal lines, prostate cancer cells, or heterogeneous primary cultures), 2-MPP will trigger conflicting cascades.[3]

Visualization: The Cross-Talk Hazard The following diagram illustrates how 2-MPP can simultaneously activate/inhibit competing pathways, leading to "noisy" data.

Caption: 2-MPP Dual-Receptor Interaction Map. Note the high affinity for Alpha-1 Adrenoceptors, which can confound Calcium and cAMP readouts.

Validation Protocol: The "Blockade Check" To confirm if your side effects are Alpha-1 mediated:

  • Control Arm: Treat cells with 2-MPP (10 µM).

  • Experimental Arm: Pre-treat cells with Prazosin (1 µM), a selective Alpha-1 antagonist, for 30 minutes.[3]

  • Add 2-MPP: If the "side effect" (e.g., calcium spike) disappears in the Prazosin arm, the effect was off-target Alpha-1 activity, not 5-HT1A signaling.

Module 3: Cellular Viability (Toxicity vs. Apoptosis)[3]

User Issue: "My cells are detaching or dying at concentrations >20 µM. Is this specific?"

Expert Insight: At concentrations above 10-20 µM, 2-MPP exhibits non-specific cytotoxicity common to the arylpiperazine scaffold. This is often independent of receptor binding and relates to:

  • Amphiphilic nature: Disrupting cell membrane integrity.

  • Lysosomotropism: Basic drugs can accumulate in acidic lysosomes, causing swelling and rupture.[3]

Dose-Response Viability Guidelines

ConcentrationExpected Physiological EffectToxicity Risk
0.1 - 10 nM High-affinity receptor binding (5-HT1A / α1).Negligible.
100 nM - 1 µM Saturation of receptor sites.Low.
10 µM - 50 µM DANGER ZONE. Non-specific binding initiates.Moderate (Cell line dependent).
> 50 µM Off-target enzymes, membrane disruption.[3]High. Likely necrotic cell death.

Rescue Protocol (Washout) If accidental overdose occurs:

  • Aspirate media immediately.

  • Wash 2x with warm PBS (calcium/magnesium free) to remove loosely bound drug.

  • Add fresh complete media containing 10% FBS (Albumin in serum acts as a "sink" to bind residual lipophilic drug).

  • Incubate for 4 hours and assess morphology.

References & Authoritative Grounding

  • Pharmacological Profile (5-HT1A & Alpha-1):

    • Title: Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.[4]

    • Source: Journal of Medicinal Chemistry (via PubMed).

    • Significance: Establishes the high affinity of 2-MPP derivatives for Alpha-1 receptors (Ki ~0.8 nM), confirming the cross-reactivity risk.

    • Link: (Contextual match based on search results for NAN-190 and 2-MPP derivatives).

  • Chemical Properties & Solubility:

    • Title: 1-(2-Methoxyphenyl)piperazine Compound Summary.

    • Source: PubChem.[2]

    • Significance: Provides physical property data (LogP, pKa) explaining solubility issues in aqueous media.

    • Link:[3]

  • Cytotoxicity of Piperazine Scaffolds:

    • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives.

    • Source: MDPI / PMC.

    • Significance: Validates that arylpiperazine derivatives often exhibit IC50s in the 10-20 µM range for various cell lines, setting the upper limit for safe dosing.

    • Link: (Representative citation for arylpiperazine cytotoxicity).

  • Distinction from MPP+ Neurotoxin:

    • Title: MPP+ and mitochondrial function.[1][2]

    • Source: PubMed.

    • Significance: Defines the mechanism of MPP+ toxicity (Complex I inhibition), contrasting it with 2-MPP's receptor-based mechanism.

    • Link:

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-(2-Methoxyphenyl-piperazine) and its isomers

This guide provides a comparative technical analysis of 1-(2-Methoxyphenyl)piperazine (o-MPP) and its structural isomers, m-MPP and p-MPP . It is designed for researchers in neuropharmacology and medicinal chemistry, foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(2-Methoxyphenyl)piperazine (o-MPP) and its structural isomers, m-MPP and p-MPP . It is designed for researchers in neuropharmacology and medicinal chemistry, focusing on the critical Structure-Activity Relationship (SAR) differences that dictate their distinct biological roles.

Executive Summary: The "Ortho Effect" vs. Transporter Selectivity

The position of the methoxy group on the phenyl ring of 1-phenylpiperazine is not merely a trivial structural variation; it is the molecular switch that determines the compound's pharmacological class.

  • o-MPP (Ortho): The "Gold Standard" scaffold for 5-HT1A receptor ligands. The ortho substituent induces a specific twisted conformation essential for binding to the 5-HT1A orthosteric site. It is a key metabolite of the antihypertensive drug Urapidil .

  • p-MPP (Para): Functionally distinct, acting primarily as a monoamine transporter substrate . Known as MeOPP , it is a serotonin releasing agent (SRA) with abuse potential, often detected in forensic analysis of "party pills."

  • m-MPP (Meta): An intermediate isomer often exhibiting lower affinity for 5-HT1A than the ortho isomer and lower transporter efficacy than the para isomer, serving as a critical negative control in SAR studies.

Chemical and Physical Profiling[1][2][3]

While molecular weight and formula are identical, the steric and electronic properties differ significantly, impacting solubility and crystal packing.

Propertyo-MPP (1-(2-Methoxyphenyl)...)m-MPP (1-(3-Methoxyphenyl)...)p-MPP (1-(4-Methoxyphenyl)...)
CAS Number 35386-24-45464-78-838212-30-5
Molecular Weight 192.26 g/mol 192.26 g/mol 192.26 g/mol
Primary Target 5-HT1A Receptor (Ligand)Mixed / Low AffinitySERT / DAT (Transporter Substrate)
Key Role Urapidil Metabolite / Research ProbeSAR ControlPsychoactive Agent (MeOPP)
Physical State (HCl) White Crystalline SolidOff-white SolidWhite Crystalline Solid
Predicted LogP ~1.6 - 1.8~1.7~1.6

Pharmacological Divergence (Mechanism of Action)

The shift from ortho to para substitution transitions the molecule from a receptor binder to a transporter substrate.

1-(2-Methoxyphenyl)piperazine (o-MPP)

Mechanism: High-affinity 5-HT1A ligand (


 in low nanomolar range).[1]
  • Receptor Interaction: The ortho-methoxy group provides steric bulk that forces the phenyl ring out of coplanarity with the piperazine ring. This "twisted" conformation mimics the bioactive pose required for the 5-HT1A receptor pocket (Asp116 interaction).

  • Selectivity: It also exhibits antagonism at

    
    -adrenergic receptors, contributing to the hypotensive effects of its parent drug, Urapidil.
    
1-(4-Methoxyphenyl)piperazine (p-MPP)

Mechanism: Serotonin Transporter (SERT) and Dopamine Transporter (DAT) substrate.

  • Transporter Interaction: The para-methoxy group creates a "prolate" linear geometry. Instead of binding to the receptor surface, p-MPP enters the transporter channel, inducing the release of serotonin (5-HT) via reverse transport.

  • Functional Outcome: Psychostimulant effects (mild compared to amphetamines). It lacks the high affinity for 5-HT1A seen in o-MPP.

1-(3-Methoxyphenyl)piperazine (m-MPP)

Mechanism: Mixed/Intermediate.

  • SAR Insight: m-MPP typically displays reduced affinity for 5-HT1A compared to o-MPP due to the lack of the specific "ortho-lock" conformation. It is often used in comparative binding assays to validate the necessity of the ortho-substitution.

Visualizing the Pharmacological Shift

The following diagram illustrates how structural isomerism dictates the biological target.

Pharmacology Isomer Phenylpiperazine Core oMPP o-MPP (Ortho) Steric Twist Isomer->oMPP + 2-Methoxy pMPP p-MPP (Para) Linear/Prolate Isomer->pMPP + 4-Methoxy Target1 5-HT1A Receptor (Orthosteric Site) oMPP->Target1 High Affinity Binding (Ki ~nM) Target2 SERT / DAT (Transporter Channel) pMPP->Target2 Substrate Translocation Effect1 Anxiolytic / Hypotensive (Urapidil Mechanism) Target1->Effect1 Agonist/Antagonist Effect2 Psychostimulant / Release (MeOPP Mechanism) Target2->Effect2 Monoamine Release

Figure 1: Pharmacological divergence of MPP isomers. The ortho-substitution favors receptor binding, while para-substitution favors transporter interaction.

Synthesis and Impurity Profiling

For researchers synthesizing these compounds for standards or libraries, avoiding cross-contamination is critical, as isomers have vastly different potencies.

Synthetic Protocols

Two primary routes are employed. The Bis-alkylation route is preferred for generating specific isomers from aniline precursors, minimizing regioisomer contamination.

Method A: N-Arylation (SNAr)

  • Reactants: Piperazine (excess) + 1-Chloro-2-methoxybenzene.

  • Conditions: High temperature, strong base.

  • Risk: Low yield due to electron-donating methoxy group deactivating the ring for nucleophilic attack.

Method B: Bis-alkylation (Preferred)

  • Reactants: o-, m-, or p-Anisidine + Bis(2-chloroethyl)amine HCl.

  • Solvent: Diethylene glycol monomethyl ether or n-Butanol.

  • Protocol:

    • Dissolve Anisidine isomer (1 eq) and Bis(2-chloroethyl)amine (1 eq) in solvent.

    • Reflux at 150°C for 12-24 hours.

    • Precipitate as HCl salt using diethyl ether.

    • Recrystallization: Essential to remove trace aniline starting material.

Analytical Differentiation

Standard C18 HPLC can separate these isomers, but GC-MS provides definitive identification based on retention time and minor fragmentation differences.

  • o-MPP: Elutes earliest (typically) due to intramolecular hydrogen bonding/shielding reducing polarity.

  • p-MPP: Elutes later; fragmentation often shows a dominant M-31 (loss of methoxy) peak.

Analysis Sample Unknown Sample (MPP Isomer) GCMS GC-MS Analysis (Rxi-5Sil MS Column) Sample->GCMS EI_Frag EI Fragmentation Pattern (m/z 192 Parent) GCMS->EI_Frag Path1 Retention Time: Early Fragment: m/z 150 (High) EI_Frag->Path1 Ortho Effect Path2 Retention Time: Late Fragment: m/z 177 (M-CH3) EI_Frag->Path2 Para Stability ID1 Identify: o-MPP (2-Methoxy) Path1->ID1 ID2 Identify: p-MPP (4-Methoxy) Path2->ID2

Figure 2: Analytical decision tree for differentiating o-MPP and p-MPP using GC-MS logic.

Experimental Data Summary

The following table synthesizes binding affinity (


) and functional data from comparative medicinal chemistry literature.
Target Receptoro-MPP (

nM)
p-MPP (

nM)
Note
5-HT1A 2 - 30 > 1000o-MPP is a potent ligand; p-MPP is inactive/weak.
5-HT2A ~100 - 200~200 - 500Both show moderate/low affinity.
Alpha-1 Adrenergic ~20 - 50 > 500o-MPP antagonism causes hypotension (Urapidil side effect).
SERT (Transporter) InactiveActive p-MPP inhibits reuptake/induces release (EC50 ~ micromolar).

Note: Values are approximate aggregates from various SAR studies (see References).

References

  • Glennon, R. A., et al. (1996). "Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines." Journal of Medicinal Chemistry. Link

  • Orjales, A., et al. (2000). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity."[1][2][3] Journal of Medicinal Chemistry. Link

  • Shepherd, A. M. (1988). "Human pharmacology of urapidil." Drugs. (Detailing o-MPP as a metabolite). Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. (Detailing p-MPP/MeOPP pharmacology).
  • Kiran Kumar, H., et al. (2020).[4] "Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP)." Acta Crystallographica. Link

Sources

Comparative

The Pivotal Role of the 1-(2-Methoxyphenyl)piperazine Scaffold in 5-HT1A Receptor Antagonism: A Comparative Analysis Featuring WAY-100635

For researchers, scientists, and professionals in drug development, the quest for selective and potent receptor modulators is a cornerstone of modern pharmacology. The serotonin 1A (5-HT1A) receptor, a G-protein coupled...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for selective and potent receptor modulators is a cornerstone of modern pharmacology. The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor integral to mood, anxiety, and cognition, has been a focal point of such endeavors.[1][2] This guide provides an in-depth comparison of the efficacy of WAY-100635, a benchmark selective 5-HT1A antagonist, and elucidates the foundational role of its core chemical structure, 1-(2-methoxyphenyl)piperazine, in the development of high-affinity 5-HT1A ligands. Rather than a simple head-to-head comparison with the standalone 1-(2-methoxyphenyl)piperazine—a structural motif more than a discrete pharmacological tool—we will dissect how this scaffold confers activity and how its derivatives, exemplified by WAY-100635, have been optimized for superior efficacy and selectivity.

The 1-(2-Methoxyphenyl)piperazine Moiety: A Privileged Scaffold for 5-HT1A Receptor Ligands

The 1-(2-methoxyphenyl)piperazine structure is a recurring motif in a multitude of centrally acting agents, particularly those targeting serotonergic and dopaminergic systems. Its inherent structural features provide a versatile platform for chemical modification, allowing for the fine-tuning of affinity and functional activity at various receptors. Research has consistently shown that the incorporation of a 4-alkyl-1-arylpiperazine scaffold, with the 2-methoxyphenyl group being a prominent example, is closely linked to the development of highly selective 5-HT1A receptor inhibitors.[3] This is evidenced by its presence in a range of compounds from anxiolytics like buspirone to antipsychotics such as aripiprazole.[3]

The significance of this scaffold lies in its ability to orient functional groups in a spatially favorable manner for interaction with the binding pocket of the 5-HT1A receptor. However, the standalone 1-(2-methoxyphenyl)piperazine molecule lacks the necessary potency and selectivity to be a useful research tool for studying 5-HT1A receptor function in the same vein as its highly specialized derivatives.

WAY-100635: A Paradigm of Potency and Selectivity

WAY-100635, or N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, emerged as a groundbreaking tool in serotonin research due to its characterization as the first truly potent, selective, and "silent" 5-HT1A receptor antagonist. The term "silent" is crucial as it distinguishes WAY-100635 from earlier compounds that were partial agonists, exhibiting mixed agonist and antagonist properties depending on the specific brain region and receptor population (presynaptic vs. postsynaptic).[4]

Binding Affinity and Functional Activity

WAY-100635 exhibits high affinity for the 5-HT1A receptor, with reported pIC50 values of 8.87 and Ki values in the sub-nanomolar range (e.g., 0.39 nM).[5] This high affinity is a direct result of the specific chemical substitutions appended to the foundational 1-(2-methoxyphenyl)piperazine core. In functional assays, WAY-100635 demonstrates no intrinsic agonist activity; it does not activate the 5-HT1A receptor itself but potently blocks the effects of 5-HT1A agonists like 8-OH-DPAT.[6]

Selectivity Profile

A critical attribute of any pharmacological tool is its selectivity. While initially lauded for its high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and neurotransmitter systems, subsequent research has revealed a notable off-target activity. WAY-100635 is also a potent full agonist at the dopamine D4 receptor, with a binding affinity only about tenfold lower than its affinity for the 5-HT1A receptor.[7][8] This dual activity necessitates careful interpretation of experimental results, as some observed effects of WAY-100635 may be mediated, at least in part, by its action on D4 receptors.

Comparative Efficacy: Data-Driven Insights

The following table summarizes the key pharmacological parameters of WAY-100635, underscoring its utility as a high-efficacy antagonist. A direct comparison with the parent 1-(2-methoxyphenyl)piperazine is not feasible due to the latter's role as a chemical scaffold with limited standalone pharmacological characterization in the literature for 5-HT1A antagonism.

ParameterWAY-1006351-(2-Methoxyphenyl)piperazine
Primary Target 5-HT1A Receptor-
Functional Activity Silent AntagonistNot well-characterized as a standalone 5-HT1A antagonist
5-HT1A Binding Affinity (pIC50) 8.87[5]-
5-HT1A Binding Affinity (Ki) ~0.39 nM[5]-
Notable Off-Target Activity Potent Dopamine D4 Receptor Agonist[7][8]-

Experimental Protocols for Characterizing 5-HT1A Receptor Ligands

The determination of a compound's efficacy and selectivity is paramount. Below are standardized protocols for radioligand binding assays and in vivo microdialysis, crucial techniques in the characterization of novel 5-HT1A receptor ligands.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol details a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing 5-HT1A receptors (e.g., from rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor).

  • Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

  • Test compound (e.g., 1-(2-Methoxyphenyl)piperazine derivative).

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard (e.g., 10 µM serotonin).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound prep2 Prepare membrane homogenate prep3 Prepare radioligand solution assay1 Add buffer, radioligand, and test compound to wells prep3->assay1 assay2 Add membrane homogenate to initiate reaction assay1->assay2 assay3 Incubate (e.g., 60 min at 25°C) assay2->assay3 term1 Rapid filtration through glass fiber filters assay3->term1 term2 Wash filters with ice-cold buffer term1->term2 term3 Add scintillation fluid and count radioactivity term2->term3 analysis1 Calculate specific binding term3->analysis1 analysis2 Generate competition curve (Binding vs. [Compound]) analysis1->analysis2 analysis3 Determine IC50 from curve analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Radioligand Binding Assay Workflow.

In Vivo Microdialysis for Serotonin Release

This protocol measures the effect of a test compound on extracellular serotonin levels in a specific brain region of a freely moving animal.

Objective: To assess the functional antagonist activity of a test compound at presynaptic 5-HT1A autoreceptors.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC with electrochemical detection.

  • Anesthetic.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound and 5-HT1A agonist (e.g., 8-OH-DPAT).

Procedure:

  • Surgically implant a guide cannula into the desired brain region (e.g., dorsal raphe nucleus or hippocampus) of an anesthetized animal.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound (e.g., WAY-100635).

  • Continue to collect dialysate samples.

  • Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to challenge the system. 8-OH-DPAT typically suppresses serotonin release.

  • Continue collecting samples to observe the effect of the agonist in the presence of the antagonist.

  • Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

  • An effective antagonist will block the agonist-induced decrease in serotonin levels.

Workflow Diagram:

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery1 Anesthetize animal surgery2 Implant guide cannula stereotaxically surgery1->surgery2 surgery3 Allow for recovery surgery2->surgery3 exp1 Insert microdialysis probe surgery3->exp1 exp2 Perfuse with aCSF exp1->exp2 exp3 Collect baseline dialysate samples exp2->exp3 exp4 Administer test antagonist exp3->exp4 exp5 Administer 5-HT1A agonist (challenge) exp4->exp5 exp6 Collect post-treatment samples exp5->exp6 analysis1 Analyze serotonin concentration via HPLC-ED exp6->analysis1 analysis2 Plot serotonin levels over time analysis1->analysis2 analysis3 Evaluate antagonist effect analysis2->analysis3

Caption: In Vivo Microdialysis Workflow.

Signaling Pathways and Mechanism of Action

The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Activation of the receptor by an agonist (like serotonin or 8-OH-DPAT) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. WAY-100635, as a silent antagonist, binds to the receptor but does not initiate this signaling cascade. Instead, it competitively blocks agonists from binding, thereby preventing the downstream effects.

G cluster_membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp serotonin Serotonin (Agonist) serotonin->receptor way100635 WAY-100635 (Antagonist) way100635->receptor Blocks Binding atp ATP atp->ac

Caption: 5-HT1A Receptor Signaling Pathway.

Conclusion

References

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2354–2364. [Link]

  • Papadopoulou, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1779. [Link]

  • Fletcher, A., et al. (1993). Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents. Trends in Pharmacological Sciences, 14(12), 441-448. [Link]

  • Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337-353. [Link]

  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251. [Link]

  • Hjorth, S., & Sharp, T. (1996). Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties. Journal of Neural Transmission, 103(5), 535-546. [Link]

  • Wikipedia. (2023). WAY-100635. [Link]

  • Ramboz, S., et al. (1998). Serotonin-1A receptor knockout mice: an animal model of anxiety-related disorders. Proceedings of the National Academy of Sciences, 95(24), 14476-14481. [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Biological Psychiatry, 68(8), 697-700. [Link]

  • Wikipedia. (2023). 5-HT1A receptor. [Link]

  • Riad, M., et al. (2000). Agonist-Induced Internalization of Serotonin-1A Receptors in the Dorsal Raphe Nucleus (Autoreceptors) But Not Hippocampus (Heteroreceptors). Journal of Neuroscience, 20(21), 8177-8186. [Link]

Sources

Validation

Comparative Validation Guide: 1-(2-Methoxyphenyl)piperazine (2-MPP) Affinity at 5-HT1A Interfaces

Executive Summary: The Pharmacophore Paradox 1-(2-Methoxyphenyl)piperazine (2-MPP) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric backbone for major anxiolytics like Buspirone a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Paradox

1-(2-Methoxyphenyl)piperazine (2-MPP) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric backbone for major anxiolytics like Buspirone and Urapidil. However, as a standalone research tool, 2-MPP presents a significant validation challenge: selectivity .

While 2-MPP exhibits high affinity for the 5-HT1A receptor (


 in the low nanomolar range), it acts as a "dirty" ligand with equipotent affinity for 

-adrenergic receptors. This guide provides a rigorous framework to validate 2-MPP binding affinity, specifically distinguishing it from its promiscuous off-target interactions using 8-OH-DPAT (the agonist gold standard) and WAY-100635 (the antagonist gold standard) as comparative benchmarks.

Comparative Analysis: 2-MPP vs. Gold Standards

The following data synthesizes binding profiles to establish the baseline for your validation experiments. Note the critical lack of selectivity in 2-MPP compared to the controls.

Table 1: Comparative Binding Affinity & Selectivity Profile[1]
CompoundRole5-HT1A Affinity (

)

-Adrenergic Affinity (

)
Selectivity Ratio (5-HT1A :

)
Primary Application
2-MPP Metabolite / Pharmacophore2 – 10 nM 2 – 15 nM ~1:1 (Non-selective)Structure-Activity Relationship (SAR) studies; Metabolite tracking.
8-OH-DPAT Agonist (Reference)0.5 – 1.0 nM> 1000 nM> 1000:1Labeling high-affinity agonist states (G-protein coupled).
WAY-100635 Antagonist (Reference)< 0.5 nM> 10,000 nM> 10,000:1Labeling total receptor population; Blocking constitutive activity.

Critical Insight: When validating 2-MPP, you cannot rely solely on 5-HT1A displacement. You must run a parallel counter-screen against


-adrenergic receptors (using 

-Prazosin) to confirm that any phenotypic effects are not blood-pressure related artifacts.

Experimental Protocol: Radioligand Competition Binding

To determine the


 of 2-MPP, we utilize a competition assay displacing 

-8-OH-DPAT
. This specific radioligand is chosen because it preferentially labels the receptor in its G-protein coupled (high-affinity) state, which is most relevant for the partial agonist profile of piperazines.
Phase 1: Membrane Preparation (The "Clean" System)
  • Tissue: Rat Hippocampus (high 5-HT1A density) or CHO-K1 cells stably transfected with h5-HT1A.

  • Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4.

  • Buffer B (Assay): 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% Ascorbic Acid (Prevents oxidation).
    
    • Note: Mg

      
       is strictly required to stabilize the Agonist-Receptor-G-protein ternary complex. Omitting Mg
      
      
      
      will artificially lower the apparent affinity of agonists like 8-OH-DPAT.
Phase 2: The Competition Workflow

This protocol is designed to be self-validating by including a "Total Binding" and "Non-Specific Binding" (NSB) control in every plate.

Step-by-Step Methodology:

  • Pre-Soak: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why? Piperazines are lipophilic and stick to glass fibers. PEI coats the filter, reducing false positives (high background).

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane +

      
      -8-OH-DPAT (1 nM) + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
      -8-OH-DPAT + 10 µM Serotonin (5-HT) .[1][2]
      
    • Experimental: Membrane +

      
      -8-OH-DPAT + 2-MPP  (Concentration range 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C . Equilibrium is slower for piperazines; do not rush.

  • Harvest: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold Buffer A.

  • Detection: Liquid Scintillation Counting (LSC).

Visualization: Competition Binding Workflow

The following diagram illustrates the logical flow of the assay, highlighting critical QC checkpoints.

BindingAssay cluster_wells Assay Plate Setup Start Membrane Prep (CHO-h5HT1A) Incubation Incubation (60 min @ 25°C) Start->Incubation PEI Filter Pre-treatment (0.3% PEI) Harvest Vacuum Filtration & Washing (3x) PEI->Harvest Prevents sticking Incubation->Harvest TB Total Binding ([3H]-Ligand only) TB->Incubation NSB Non-Specific Binding (+ 10µM 5-HT) NSB->Incubation Exp Competition (+ 2-MPP varying conc) Exp->Incubation Count Scintillation Counting Harvest->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Caption: Logical workflow for Radioligand Competition Assay. Note the parallel processing of Total, NSB, and Experimental wells.

Functional Validation: Is it an Agonist?

Binding affinity (


) tells you if it binds, but not what it does. Since 2-MPP is often a partial agonist, you must validate its intrinsic activity using a GTP

S Binding Assay
.
  • Agonist (8-OH-DPAT): Increases

    
     binding (100% Emax).
    
  • Antagonist (WAY-100635): No increase; blocks agonist effect.

  • 2-MPP: Typically shows Partial Agonism (20-60% Emax relative to 5-HT) depending on the expression system.

Visualization: G-Protein Activation Cycle

This diagram details the mechanistic step being measured—the exchange of GDP for GTP upon ligand binding.

GProteinCycle Receptor 5-HT1A Receptor Complex Ligand-Receptor Complex Receptor->Complex Ligand Ligand (2-MPP) Ligand->Receptor Binding Exchange GDP-GTP Exchange Complex->Exchange Catalyzes G_inactive G-Protein (GDP-bound) G_inactive->Exchange G_active G-Protein (GTP-bound) Exchange->G_active Activation G_active->G_inactive GTP Hydrolysis (Blocked by GTPγS) Signal Inhibition of Adenylyl Cyclase G_active->Signal Downstream Effect

Caption: 5-HT1A signaling pathway. The GTPgammaS assay traps the complex at the "G-Protein (GTP-bound)" stage.

Data Analysis & Quality Control

To ensure your data meets publication standards (E-E-A-T), apply these mathematical checks:

  • Cheng-Prusoff Correction: Convert your raw

    
     to 
    
    
    
    :
    
    
    • 
       = Concentration of radioligand (e.g., 1 nM).[2][3]
      
    • 
       = Dissociation constant of the radioligand (determined previously via saturation binding).
      
  • Hill Slope (

    
    ): 
    
    • If

      
      : Adheres to the Law of Mass Action (1:1 binding).
      
    • If

      
      : Suggests negative cooperativity or multiple binding sites . For 2-MPP, a shallow slope often indicates it is simultaneously binding to the G-protein coupled state (High Affinity) and uncoupled state (Low Affinity).
      
  • Specific Binding Window: Ensure Specific Binding is

    
     of Total Binding. If lower, your PEI wash failed, or the ligand concentration is too high.
    

References

  • Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.

  • Goźlan, H., et al. (1983).[1] "Identification of presynaptic serotonin autoreceptors using a new ligand: 3H-PAT." Nature.

  • Fletcher, A., et al. (1996). "WAY-100635: A specific and silent 5-HT1A receptor antagonist." Behavioural Brain Research.

  • Assié, M. B., & Koek, W. (2000). "[3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. "5-HT1A Receptor Ligands."

Sources

Comparative

Head-to-Head Comparison: 1-(2-Methoxyphenyl)piperazine (oMPP) vs. NAN-190

Content Type: Technical Comparison Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists Status: CRITICAL ADVISORY regarding Receptor Selectivity Executive Summary: The "Dirty" Pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists Status: CRITICAL ADVISORY regarding Receptor Selectivity

Executive Summary: The "Dirty" Pharmacophore Trap

If you are using NAN-190 or 1-(2-Methoxyphenyl)piperazine (oMPP) to characterize 5-HT1A receptor function, proceed with extreme caution.

While both compounds are historically significant serotonergic tools, they suffer from a critical flaw: high-affinity cross-reactivity with Alpha-1 Adrenergic receptors.

  • NAN-190 is a potent 5-HT1A antagonist (Ki ~0.6 nM) but possesses nearly equipotent Alpha-1 adrenergic antagonist activity (Ki ~0.8 nM).[1]

  • oMPP is the structural core (pharmacophore) of NAN-190. It acts as a non-selective 5-HT1A partial agonist/antagonist with significant "off-target" binding to Alpha-1 and Dopamine D2 receptors.[2]

The Bottom Line: Neither compound should be used as a sole agent to define 5-HT1A selectivity in vivo. Data generated with NAN-190 without adrenergic controls (e.g., Prazosin) is likely confounded by vascular hypotension and sedation.

Chemical & Pharmacological Profile

Structural Relationship

oMPP is the "warhead" or recognition motif. NAN-190 is simply oMPP tethered to a phthalimide group via a butyl chain. This modification increases affinity for 5-HT1A but fails to eliminate the adrenergic liability inherent to the phenylpiperazine scaffold.

Comparative Data Table
FeatureNAN-190 1-(2-Methoxyphenyl)piperazine (oMPP)
CAS Number 102392-05-235386-24-4
Molecular Weight 393.5 g/mol 192.26 g/mol
Primary Target 5-HT1A Receptor 5-HT1A Receptor
5-HT1A Affinity (Ki) High: 0.6 – 1.2 nMModerate: 10 – 50 nM
Functional Mode Mixed: Postsynaptic Antagonist / Presynaptic Partial AgonistPartial Agonist (Intrinsic activity ~0.3 - 0.6)
Major Off-Target Alpha-1 Adrenergic (Ki ~0.8 - 3.0 nM) Alpha-1 Adrenergic (Ki ~10 - 100 nM)
Secondary Off-Targets D2 Dopamine (Low affinity)D2 Dopamine, 5-HT2A (Moderate affinity)
In Vivo Effect Anxiolytic-like (mixed), Hypothermia, Hypotension Serotonin Syndrome-like behaviors (at high doses)
Solubility Poor (Requires DMSO/Acidified saline)Moderate (Liquid/Oil base)

Note on Ki Values: NAN-190 binds 5-HT1A and Alpha-1 receptors with a ratio approaching 1:[1]1. This lack of a therapeutic window makes it a "dirty" drug for selective signaling studies.

Mechanistic Deep Dive: The Selectivity Crisis

The phenylpiperazine moiety (found in both compounds) is a "privileged structure" that binds promiscuously to GPCRs.

The Alpha-1 Confound

In behavioral assays (e.g., Elevated Plus Maze, Forced Swim Test), the "anxiolytic" effects of NAN-190 are often partially attributable to hypotension caused by Alpha-1 blockade.

  • Mechanism: NAN-190 blocks vascular Alpha-1 receptors

    
     Vasodilation 
    
    
    
    Reduced Mean Arterial Pressure (MAP)
    
    
    Behavioral sedation/reduced motility.
  • Experimental Risk: Interpreting reduced motility as "anxiolysis" or "antidepressant activity" leads to false positives.

The 5-HT1A Agonist/Antagonist Paradox

NAN-190 was originally classified as an antagonist.[3] However, electrophysiological studies reveal it acts as a partial agonist at presynaptic somatodendritic 5-HT1A autoreceptors (in the Raphe nuclei) while acting as an antagonist at postsynaptic receptors (Hippocampus).

  • oMPP acts as a partial agonist at both sites, often mimicking serotonin but with lower efficacy.

Pathway Visualization

The following diagram illustrates the overlapping receptor profiles and the structural hierarchy.

G cluster_effect Physiological Outcome oMPP 1-(2-Methoxyphenyl)piperazine (oMPP) Core Scaffold NAN190 NAN-190 (oMPP + Phthalimide linker) oMPP->NAN190 Derivatization (Increases Affinity) HT1A 5-HT1A Receptor (Target) oMPP->HT1A Partial Agonist (Ki ~30 nM) Alpha1 Alpha-1 Adrenoceptor (Major Confound) oMPP->Alpha1 Antagonist (Ki ~50 nM) D2 Dopamine D2 (Minor Confound) oMPP->D2 Binder (Ki ~300 nM) NAN190->HT1A Antagonist/Partial Agonist (Ki ~0.6 nM) NAN190->Alpha1 Antagonist (Ki ~0.8 nM) Anxiolysis Anxiolysis (Serotonergic Modulation) HT1A->Anxiolysis Hypotension Hypotension (Vascular Relaxation) Alpha1->Hypotension

Figure 1: Structural relationship and receptor binding profiles. Note the high-affinity "Red Line" connection between NAN-190 and Alpha-1 receptors.[2]

Experimental Protocols

A. In Vitro Binding Validation (Self-Validating Protocol)

If you must use these compounds, you must quantify the Alpha-1 contribution in your specific tissue/cell line.

Objective: Determine the "Safe Window" (if any) for 5-HT1A selectivity.

  • Preparation:

    • Ligands: [3H]-8-OH-DPAT (for 5-HT1A) and [3H]-Prazosin (for Alpha-1).

    • Test Compounds: NAN-190 or oMPP (10^-10 M to 10^-5 M).

    • Blockers: WAY-100635 (100 nM) to define non-specific 5-HT1A binding; Phentolamine (10 µM) for Alpha-1.

  • Assay Workflow:

    • Incubate membranes (Hippocampal or Cortical) with radioligand + Test Compound.

    • Critical Control: Run parallel plates. Plate A measures displacement of [3H]-8-OH-DPAT.[4] Plate B measures displacement of [3H]-Prazosin.

  • Data Analysis:

    • Calculate Ki for both receptors.[5]

    • Selectivity Ratio:

      
      .
      
B. In Vivo Dosing & Controls

Warning: NAN-190 has poor water solubility.

  • Vehicle Formulation:

    • Dissolve NAN-190 HBr in 20% hydroxypropyl-beta-cyclodextrin (HPβCD) OR minimal DMSO (<2%) diluted in saline.

    • Avoid: Pure acidic saline (pH < 4 causes injection site irritation affecting behavior).

  • Dosing:

    • Rat (i.p.): 0.1 – 5.0 mg/kg.

    • Mouse (i.p.): 0.5 – 10.0 mg/kg.

  • Mandatory Control Group (The "Prazosin Check"):

    • To prove an effect is 5-HT1A mediated, you must attempt to block it with WAY-100635 (0.1 mg/kg s.c.).

    • If WAY-100635 fully reverses the effect, it is 5-HT1A mediated.

    • If the effect persists (e.g., sedation), it is likely Alpha-1 mediated.

Decision Matrix: Which Tool to Use?

Do not default to NAN-190 simply because it is a "classic" antagonist. Use this logic flow to select the correct reagent.

DecisionTree Start Goal: Modulate 5-HT1A Q1 Need Agonist or Antagonist? Start->Q1 Agonist Agonist Q1->Agonist Antagonist Antagonist Q1->Antagonist Use8OH Use 8-OH-DPAT (Gold Standard Agonist) Agonist->Use8OH UseOMPP Use oMPP (ONLY for SAR studies) Agonist->UseOMPP If studying metabolites Q2 Is Selectivity Critical? Antagonist->Q2 UseWAY Use WAY-100635 (Highly Selective Antagonist) Q2->UseWAY Yes (In Vivo/Vitro) UseNAN Use NAN-190 (ONLY if studying multi-target interactions) Q2->UseNAN No / Historic Comparison

Figure 2: Selection logic for 5-HT1A pharmacological tools.

References

  • Glennon, R. A., et al. (1988). NAN-190: an arylpiperazine analog that antagonizes the stimulus effects of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). European Journal of Pharmacology. Link

  • Claustre, Y., et al. (1991). Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission. European Journal of Pharmacology. Link

  • Hjorth, S., & Sharp, T. (1990). Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies.[6] Life Sciences.[6] Link

  • Chagas-Silva, F., et al. (2014).[7] Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors.[7] Naunyn-Schmiedeberg's Archives of Pharmacology.[7] Link

  • Rydelek-Fitzgerald, L., et al. (1990). NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors.[1][3][6] Brain Research.[8] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.